Methylamino-PEG1-acid
Description
Propriétés
IUPAC Name |
3-[2-(methylamino)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methylamino-PEG1-acid structure and molecular weight.
This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular properties, and general methodologies for its characterization and application in bioconjugation.
Core Properties of this compound
This compound is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal methylamine (B109427) group and a carboxylic acid group, making it a valuable tool for covalently linking molecules. The PEG spacer enhances the solubility and bioavailability of conjugated molecules.[1] It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₃ | [4][5] |
| Molecular Weight | 147.17 g/mol | [4][5] |
| Alternate Molecular Weight | 147.2 g/mol | [6] |
| CAS Number | 1367918-21-5 | |
| Purity (Typical) | ≥98% | [6] |
Chemical Structure and Reactivity
The structure of this compound features a single ethylene (B1197577) glycol unit flanked by a methylamine and a propanoic acid. This bifunctional nature allows for sequential or orthogonal conjugation strategies. The methylamine group can react with entities like carboxylic acids and carbonyls, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activating agents such as EDC or HATU.[1]
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed proprietary synthesis and purification protocols for this compound are not publicly available. However, this section outlines general experimental methodologies for the quality control and characterization of PEGylated compounds, which are applicable to this compound.
Purity and Content Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for assessing the purity of PEGylated molecules and quantifying their content.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used. For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.
-
Column: A C8 or C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the compound.
-
Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 210-220 nm for amide bonds) or by CAD/ELSD.
-
Quantification: The concentration of the sample can be determined by comparing its peak area to a standard curve generated from samples of known concentrations.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.
-
Sample Preparation: The sample is typically dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and infused into the mass spectrometer.
-
Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.
General Protocol for Bioconjugation
The following is a general procedure for conjugating an amine-containing molecule to this compound.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group.
-
Allow the reaction to proceed at room temperature for approximately 15-30 minutes.
-
-
Conjugation to an Amine-Containing Molecule:
-
Dissolve the amine-containing target molecule in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH of 7.2-7.5.
-
Add the activated this compound solution to the solution of the target molecule.
-
Allow the reaction to proceed for a few hours at room temperature or overnight at 4°C.
-
-
Purification: The resulting conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Quality Control and Workflow Visualization
A robust quality control workflow is essential to ensure the identity, purity, and functionality of this compound. The following diagram illustrates a typical quality control workflow.
Caption: A logical workflow for the quality control of this compound.
The following diagram illustrates a typical bioconjugation reaction pathway using this compound.
Caption: A simplified signaling pathway for a bioconjugation reaction.
References
- 1. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 6. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
Technical Guide: Synthesis and Purification of Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Methylamino-PEG1-acid, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is based on a three-step sequence involving a Williamson ether synthesis, followed by ester hydrolysis and final deprotection of the amine. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The described methods are intended to equip researchers with the necessary information to produce high-purity this compound for research and drug development applications.
Introduction
This compound, also known as 3-(2-(methylamino)ethoxy)propanoic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative containing a secondary amine and a terminal carboxylic acid. This heterobifunctional architecture makes it a valuable building block in bioconjugation and medicinal chemistry. In particular, its application as a linker in PROTACs has gained significant attention. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ligase ligand. This guide outlines a robust and reproducible laboratory-scale synthesis and purification of this compound.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process, commencing with the commercially available N-Boc-N-methyl-2-aminoethanol. The overall synthetic scheme is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(2-(N-Boc-N-methylamino)ethoxy)propanoate
This step involves the alkylation of the hydroxyl group of N-Boc-N-methyl-2-aminoethanol with ethyl 3-bromopropanoate via a Williamson ether synthesis.
Materials:
-
N-Boc-N-methyl-2-aminoethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 3-bromopropanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-N-methyl-2-aminoethanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.
Step 2: Synthesis of 3-(2-(N-Boc-N-methylamino)ethoxy)propanoic acid
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-(2-(N-Boc-N-methylamino)ethoxy)propanoate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (Boc Deprotection)
This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
Materials:
-
3-(2-(N-Boc-N-methylamino)ethoxy)propanoic acid
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected acid from Step 2 (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
Procedure (using HCl in Dioxane):
-
Dissolve the Boc-protected acid from Step 2 (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or dioxane).
-
Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be purified as described in the next section.
Purification
Due to its zwitterionic nature at neutral pH and high polarity, the purification of this compound can be challenging. A combination of techniques may be necessary to achieve high purity.
Ion-Exchange Chromatography
Ion-exchange chromatography is a highly effective method for purifying amino acids.
-
Stationary Phase: A strong cation exchange resin (e.g., Dowex 50W series) in the H⁺ form.
-
Loading: Dissolve the crude product (as the HCl or TFA salt) in water and load it onto the column.
-
Washing: Wash the column with deionized water to remove any neutral or anionic impurities.
-
Elution: Elute the product using a gradient of aqueous ammonia (B1221849) (e.g., 0.1 to 2 M). The zwitterionic product will be displaced from the resin as the pH increases.
-
Isolation: Collect the fractions containing the product (can be monitored by TLC with ninhydrin (B49086) staining), pool them, and remove the volatile ammonium hydroxide by lyophilization or evaporation under reduced pressure to obtain the pure zwitterionic product.
Reversed-Phase Chromatography
For less polar impurities, reversed-phase chromatography can be employed.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an acidic modifier like 0.1% TFA or formic acid to ensure the amine is protonated and the carboxylic acid is in its neutral form.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. The values are estimates based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: Ether Synthesis | Step 2: Ester Hydrolysis | Step 3: Boc Deprotection | Purification (Overall) |
| Reactant Ratios (eq) | N-Boc-N-methyl-2-aminoethanol (1.0), NaH (1.2), Ethyl 3-bromopropanoate (1.1) | Ester (1.0), LiOH (2.0) | Boc-protected acid (1.0), TFA or HCl (excess) | - |
| Reaction Time (h) | 12 - 16 | 2 - 4 | 1 - 2 | - |
| Temperature (°C) | 0 to RT | RT | RT | - |
| Solvent(s) | Anhydrous THF | THF/H₂O | DCM or Dioxane | Water, Acetonitrile |
| Typical Yield (%) | 70 - 85 | 90 - 98 | > 95 (crude) | 80 - 90 |
| Purity (by LC-MS) | > 95% (after column) | > 95% | > 90% (crude) | > 98% |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route is robust and utilizes readily available starting materials. The purification strategy, employing ion-exchange chromatography, is well-suited for isolating the polar, zwitterionic final product in high purity. By following these protocols, researchers and drug development professionals can efficiently produce this valuable linker for their applications in PROTAC development and other areas of bioconjugation chemistry. Careful execution of the experimental procedures and optimization of the purification conditions will ensure the successful synthesis of high-quality this compound.
A Technical Guide to the Application of Methylamino-PEG1-acid in Biotechnology
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methylamino-PEG1-acid, a versatile heterobifunctional linker, and its core applications in modern biotechnology. We explore its role in covalent bioconjugation and the surface functionalization of nanomaterials, supported by detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction to this compound
This compound (CAS: 1367918-21-5) is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a hydrophilic, heterobifunctional linker.[1][2] Its structure consists of a secondary methylamino group (-NHCH₃) at one terminus and a carboxylic acid (-COOH) at the other, separated by a single ethylene (B1197577) glycol unit.[3] This configuration is pivotal for its function in bioconjugation, allowing for the covalent and controlled linkage of two different molecules, such as a protein to a drug or a nanoparticle to a targeting ligand.[1][3]
The primary advantages of using this compound include:
-
Enhanced Solubility: The hydrophilic PEG spacer can increase the aqueous solubility of hydrophobic molecules to which it is conjugated.[2]
-
Biocompatibility: PEG linkers are well-established for reducing the immunogenicity of conjugated molecules and prolonging their circulation time in vivo.[1]
-
Controlled Conjugation: The distinct reactivity of the terminal amine and carboxyl groups allows for directed, stepwise conjugation, minimizing undesirable side reactions.[2][3]
Its applications are prominent in the development of antibody-drug conjugates (ADCs), PROTACs, and the modification of peptides and nanoparticles for improved therapeutic and diagnostic performance.[1][4]
Core Application: Covalent Bioconjugation
One of the principal uses of this compound is in the covalent coupling of biomolecules. The standard and most efficient method for this is the two-step carbodiimide (B86325) reaction, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This process forms a stable amide bond between a carboxyl group and a primary or secondary amine.
2.1 Principle of EDC/NHS Coupling Chemistry
The reaction proceeds in two main stages:
-
Activation: EDC reacts with a carboxyl group (either on the target molecule or on the linker) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6] The addition of NHS or Sulfo-NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester, which can be preserved for subsequent reaction.[5][7] This activation step is most efficient at a slightly acidic pH (4.5–6.0).[6][7]
-
Conjugation: The NHS ester reacts with an amine group (primary or, in this case, the secondary methylamino group) to form a stable covalent amide bond, releasing the NHS byproduct. This step is most efficient at a physiological or slightly basic pH (7.2–8.5).[6][7]
This two-step process is crucial as it prevents the self-polymerization of molecules that contain both carboxyl and amine groups.[8]
2.2 General Experimental Workflow
The following diagram illustrates the workflow for conjugating a carboxyl-containing protein (Protein 1) to an amine-containing molecule (Molecule 2) using this compound as the linker. In this scenario, the linker's carboxyl group is first activated and then reacted with the amine on Molecule 2. The resulting conjugate now has a free methylamino group, which can be coupled to the activated carboxyls on Protein 1.
2.3 Detailed Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling
This protocol describes a general method for conjugating a molecule with a free carboxyl group (Molecule 1) to a molecule with a free primary amine (Molecule 2), using this compound as the linker. This protocol assumes Molecule 1 is activated first.
Materials:
-
Molecule 1 (containing -COOH)
-
Molecule 2 (containing -NH₂)
-
This compound HCl salt
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2[7]
-
Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.5[7]
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive.[5][7]
-
Activation of Molecule 1:
-
Removal of Excess Reagents (Crucial for Two-Step Process):
-
Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step prevents EDC from reacting with carboxyl groups on Molecule 2.[6]
-
-
Conjugation to this compound:
-
Purification of Intermediate: Purify the Molecule 1-Linker conjugate using a desalting column or dialysis to remove unreacted linker. The resulting conjugate now has a free methylamino group.
-
Conjugation to Molecule 2: The process can now be repeated in the reverse orientation. Activate the carboxyl groups on a separate batch of Molecule 1 (or a different carboxylated molecule) as in Step 2, and then react it with the free methylamino group of the purified Molecule 1-Linker conjugate from Step 5.
-
Quenching: Add Quenching Solution to the final reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any remaining NHS esters.[6][7]
-
Final Purification: Purify the final bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
2.4 Quantitative Data: Effect of Short PEG Linkers on Conjugation
The efficiency of a conjugation reaction can be influenced by factors such as steric hindrance and the length of the linker. While specific yield data for this compound is not widely published, studies on similar short PEG linkers provide valuable insights. Shorter linkers can sometimes result in lower conjugation yields compared to slightly longer ones, especially when conjugating bulky molecules.[9] However, they can also improve binding affinity in certain contexts.[10]
| Linker Length (Ethylene Glycol Units) | Target Protein | Conjugation Yield (%) | Key Observation |
| 1 (Analogous to PEG1) | Bovine Serum Albumin (BSA) | ~10% | The shortest linker showed the lowest yield due to potential steric hindrance from the polymer backbone.[9] |
| 3 | Bovine Serum Albumin (BSA) | ~24% | A modest increase in linker length more than doubled the conjugation efficiency.[9] |
| 1 (Analogous to PEG1) | β-Lactoglobulin (βLG) | ~9% | Similar to BSA, the shortest linker resulted in the lowest yield for this smaller protein.[9] |
| 6 | β-Lactoglobulin (βLG) | ~33% | Increasing the linker length steadily improved the conjugation yield.[9] |
| 4 / 8 | Panitumumab (Antibody) | 70 - 86% | Short PEG linkers (PEG4, PEG8) on an imaging agent resulted in high covalent binding to an antibody.[11] |
Table 1: Representative conjugation yields for proteins using short oligoethylene glycol linkers. Data is synthesized from studies to illustrate the impact of linker length.[9][11]
Core Application: Surface Functionalization of Nanomaterials
Modifying the surface of nanoparticles is critical for their use in drug delivery and diagnostics.[3] Unmodified nanoparticles are often prone to aggregation in physiological buffers and rapid clearance by the immune system.[3] this compound can be used to create a dense hydrophilic layer (PEGylation) on the nanoparticle surface, which confers several advantages.
3.1 Principle of Nanoparticle Functionalization
PEGylation with linkers like this compound improves the colloidal stability of nanoparticles and provides a "stealth" coating that reduces non-specific protein adsorption, thereby extending circulation half-life.[3] The terminal functional group not used for attachment to the nanoparticle remains available on the surface for subsequent conjugation of targeting ligands, drugs, or imaging agents.[12][13]
3.2 Logical Relationships in Surface Functionalization
The following diagram illustrates how this compound acts as a bridge to impart desirable properties to a core nanomaterial.
3.3 Detailed Experimental Protocol: Functionalizing Carboxylated Nanoparticles
This protocol provides a method for conjugating this compound to nanoparticles that have carboxyl groups on their surface (e.g., carboxylated PLGA or iron oxide nanoparticles) using EDC/Sulfo-NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., 10 mg/mL suspension)
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 6.0[8]
-
Coupling Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20[8]
-
Storage Buffer: Appropriate for the conjugated nanoparticles (e.g., PBS with a preservative)
Procedure:
-
Particle Preparation: Wash the carboxylated nanoparticles 2-3 times with Activation Buffer. Use centrifugation or magnetic separation to pellet the particles between washes. Resuspend in Activation Buffer to the initial concentration.[8]
-
Activation of Nanoparticle Surface:
-
Prepare fresh EDC/Sulfo-NHS solution in Activation Buffer.
-
Add the EDC/Sulfo-NHS mixture to the particle suspension. The optimal concentration must be determined empirically but can start at a significant molar excess relative to the estimated surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle rotation to activate the surface carboxyls.[8]
-
-
Washing: Remove excess EDC and Sulfo-NHS by washing the activated particles 2-3 times with Coupling Buffer. This step is critical to prevent unwanted side reactions.[8]
-
Conjugation:
-
Dissolve this compound in Coupling Buffer at a desired concentration.
-
Add the linker solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[8]
-
-
Quenching and Final Washes:
-
Add a quenching buffer (e.g., 100 mM ethanolamine (B43304) or Tris) to block any unreacted sites on the nanoparticle surface.
-
Wash the functionalized nanoparticles 3-5 times with Washing Buffer to remove non-covalently bound linker and quenching agents.[8]
-
-
Final Resuspension and Characterization: Resuspend the final PEGylated nanoparticles in the appropriate Storage Buffer. Characterize the nanoparticles to confirm successful functionalization.
3.4 Quantitative Data: Characterization of Functionalized Nanoparticles
Successful surface functionalization is typically confirmed by measuring changes in the physicochemical properties of the nanoparticles, such as their size and surface charge.
| Parameter | Before Functionalization | After Functionalization with this compound | Rationale for Change |
| Hydrodynamic Diameter (DLS) | 150 nm | 165 nm | The addition of the PEG layer increases the overall hydrodynamic size of the nanoparticle. |
| Zeta Potential | -35 mV | -15 mV | The negative charge from surface carboxyl groups is partially neutralized by the amide bond formation and shielded by the neutral PEG layer, leading to a less negative surface charge. |
| Colloidal Stability (in PBS) | Aggregation observed < 1 hr | Stable > 24 hr | The hydrophilic PEG layer provides steric stabilization, preventing aggregation in high ionic strength buffers. |
| Surface Chemistry (FTIR/XPS) | Peak for C=O (carboxyl) | Appearance of new peaks for C-N (amide bond) | Spectroscopic methods can confirm the formation of the new covalent amide bond on the surface. |
Table 2: Typical characterization data for nanoparticles before and after surface functionalization. Values are illustrative and will vary based on the core material and reaction conditions.
References
- 1. cytodiagnostics.com [cytodiagnostics.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Multifunctional Surface Modification of Gold-stabilized Nanoparticles by Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 13. researchgate.net [researchgate.net]
The Strategic Role of Methylamino-PEG1-acid as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, plays a critical role in the efficacy and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a short-chain polyethylene (B3416737) glycol (PEG) based linker, and its function in the design and development of potent PROTACs.
Core Concepts: The Function of this compound in PROTACs
This compound is a bifunctional linker featuring a methylamino group at one terminus and a carboxylic acid at the other, separated by a single ethylene (B1197577) glycol unit. This structure imparts key characteristics beneficial for PROTAC design:
-
Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule. This is a crucial feature as many POI and E3 ligase ligands are hydrophobic, and improved solubility can enhance cell permeability and bioavailability.[1][2]
-
Flexibility: The single ethylene glycol unit provides a degree of rotational freedom, allowing the PROTAC to adopt a conformation conducive to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]
-
Defined Length: The short and well-defined length of the PEG1 linker allows for precise control over the distance between the two ligands, which is a critical parameter for optimizing degradation efficiency.[3][4]
-
Synthetic Tractability: The terminal amine and carboxylic acid groups provide convenient handles for covalent conjugation to POI and E3 ligase ligands through standard amide bond formation reactions.[5]
Data Presentation: Physicochemical Properties and Biological Activity
While specific data for a wide range of PROTACs utilizing the precise this compound linker is limited in publicly available literature, we can analyze a closely related analog to understand its impact. The PROTAC Arg-PEG1-Dasa utilizes a single PEG unit to link an arginine residue (acting as an E3 ligase recruiter) to the kinase inhibitor Dasatinib (a binder for the oncoprotein BCR-ABL).
| PROTAC Name | Linker Type | Target Protein | E3 Ligase Recruiter | DC50 | Dmax | Cell Viability (IC50) | Cell Line |
| Arg-PEG1-Dasa | PEG1 | BCR-ABL | Amino Acid (Arg) | 0.85 nM | >90% | 0.3595 nM | K562 |
Table 1: Biological Activity of a PROTAC with a Single PEG Unit Linker. DC50 represents the concentration required for 50% degradation of the target protein. Dmax is the maximum degradation achieved. IC50 is the concentration that inhibits cell viability by 50%.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway, which is aberrantly activated in chronic myeloid leukemia (CML), and the point of intervention by a BCR-ABL targeting PROTAC.
Caption: BCR-ABL signaling pathway and PROTAC-mediated degradation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC utilizing a linker like this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How does Methylamino-PEG1-acid improve protein solubility and stability?
An In-depth Technical Guide: Enhancing Protein Solubility and Stability with Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development for improving the therapeutic properties of proteins. This guide delves into the core mechanisms by which a specific, short-chain heterobifunctional linker, this compound, enhances protein solubility and stability. We will explore the physicochemical principles, present quantitative data from representative studies, provide detailed experimental protocols for conjugation and analysis, and visualize the underlying processes and workflows.
Introduction to this compound and PEGylation
This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit. One terminus is a carboxylic acid, and the other is a methylamino group[1][2]. In the context of protein modification, the carboxylic acid is the primary reactive group used for conjugation.
PEGylation is the process of covalently attaching PEG chains to molecules, most notably therapeutic proteins[3]. First demonstrated in the late 1970s, this technique has been shown to markedly improve the overall properties, stability, and pharmacokinetic profiles of proteins[4]. The core advantages conferred by PEGylation include enhanced aqueous solubility, increased thermal and proteolytic stability, reduced immunogenicity, and prolonged circulation half-life by reducing renal clearance[5][6][7].
Core Mechanisms of Improvement
The attachment of even a short PEG linker like this compound leverages two primary physicochemical principles: the formation of a hydration shell and the introduction of steric hindrance.
Improved Solubility
Proteins modified with PEG exhibit significantly increased aqueous solubility. This is attributed to the hydrophilic nature of the PEG chain[8]. The ether oxygen atoms along the PEG backbone form hydrogen bonds with water molecules, creating a structured "hydration shell" around the protein[3][9]. This shell effectively masks hydrophobic regions on the protein surface that might otherwise lead to aggregation in aqueous solutions, thereby increasing the molecule's overall hydrophilicity and solubility[8][10].
Enhanced Stability
PEGylation confers stability through multiple mechanisms, protecting the protein from both physical and chemical degradation.
-
Steric Hindrance: The conjugated PEG chain acts as a flexible, protective shield on the protein's surface[4][11][12]. This physical barrier sterically hinders intermolecular interactions, which is a key mechanism for preventing aggregation[13][14]. The same steric shielding effect reduces the access of proteolytic enzymes to the protein backbone, thus minimizing proteolytic degradation and increasing its functional lifetime[12][13].
-
Increased Hydrodynamic Radius: PEG chains are highly flexible and bind a significant number of water molecules (2-3 per ethylene oxide unit), causing them to occupy a large volume in solution[15][16]. This dramatically increases the protein's apparent size, or hydrodynamic radius, often by a factor of 5 to 10 times that of a globular protein with a comparable molecular weight[15][16][17]. This increased size is a critical factor in vivo, as it significantly reduces renal filtration, thereby prolonging the protein's circulation half-life[6][13].
-
Conformational Stability: PEGylation can enhance the intrinsic conformational stability of a protein[13][18]. By creating a localized hydrophilic environment and preventing aggregation, the PEG chain helps the protein maintain its native three-dimensional structure, making it more resistant to denaturation from thermal or chemical stress[5][19][20]. Studies have shown that PEGylated proteins often exhibit a greater ability to refold correctly after being exposed to denaturing conditions[21].
The following diagram illustrates the mechanistic benefits of conjugating a protein with this compound.
Quantitative Data on PEGylation Effects
While specific data for this compound is limited in public literature, the effects of PEGylation are well-documented. The following tables summarize representative quantitative data from studies on various proteins and PEG chain lengths, illustrating the magnitude of these improvements.
Table 1: Enhancement of Protein Stability
| Protein | Stress Condition | Parameter | Unmodified Protein | PEGylated Protein | Fold Improvement | Reference |
| Cytochrome c | 70°C Incubation | Half-life | 4.00 h | 9.05 h | 2.3x | [3] |
| α-Chymotrypsin | 45°C Incubation | Stability | Unstable | Increased stability | Qualitatively higher | [20] |
| Lysozyme | Melt Processing | Retained Activity | ~20% | ~95% | 4.8x | [19] |
Table 2: Changes in Physicochemical Properties
| Protein | PEG Size (kDa) | Parameter | Unmodified Protein Value | PEGylated Protein Value | Change | Reference |
| Human Serum Albumin | 20 | Hydrodynamic Radius | 7.8 nm | 50.7 nm | +550% | [17] |
| Human Serum Albumin | 5 | Hydrodynamic Radius | 7.8 nm (approx.) | 9.4 nm (approx.) | +20% | [15] |
| Human Serum Albumin | 10 | Hydrodynamic Radius | 7.8 nm (approx.) | 11.5 nm (approx.) | +48% | [15] |
| α-Chymotrypsin | 5 | Catalytic Turnover (kcat) | Baseline | Up to 50% decrease | -50% | [20] |
| Interferon α2a | 40 (branched) | Biological Activity | 100% | 7% | -93% | [10] |
Note: A decrease in biological activity can be a trade-off of PEGylation, often compensated for by the vastly extended circulation half-life[13].
Experimental Protocols
The following sections provide detailed methodologies for protein PEGylation using an acid-terminated PEG linker and for subsequent analysis of the conjugate.
Protocol: Protein Conjugation with this compound
This protocol describes the covalent attachment of a PEG-acid linker to primary amines (e.g., lysine (B10760008) residues) on a protein surface using carbodiimide (B86325) chemistry.
Materials:
-
Protein of interest in a non-amine buffer (e.g., PBS, MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
DMSO or DMF (for dissolving reagents)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of this compound, EDC, and NHS in DMSO or DMF.
-
Protein Preparation: Prepare the protein in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
PEG-Acid Activation:
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer. This facilitates the reaction between the NHS-ester and the primary amines on the protein[22].
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters and cap the remaining reactive sites[22]. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG linker, EDC/NHS byproducts, and any aggregated protein using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Protocol: Characterization of PEGylated Protein
1. Assessment of Aggregation (SE-HPLC):
-
System: HPLC with a size-exclusion column suitable for the protein's molecular weight range.
-
Mobile Phase: A neutral pH buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Procedure: Inject the purified PEGylated protein. Monitor the elution profile using UV absorbance (280 nm). An increase in the area of high-molecular-weight species compared to the unmodified protein indicates aggregation. A shift in the main peak to an earlier retention time confirms the increase in hydrodynamic size due to PEGylation[21].
2. Thermal Stability Assessment (Differential Scanning Calorimetry - DSC):
-
System: A differential scanning calorimeter.
-
Procedure:
-
Prepare samples of both the unmodified and PEGylated protein at the same concentration in the same buffer.
-
Scan a temperature range (e.g., 20°C to 100°C) at a controlled ramp rate (e.g., 1°C/min).
-
The midpoint of the unfolding transition (Tm) is determined from the peak of the heat capacity curve. An increase in Tm for the PEGylated protein indicates enhanced thermal stability[21].
-
3. Hydrodynamic Radius Measurement (Dynamic Light Scattering - DLS):
-
System: A DLS instrument.
-
Procedure:
-
Prepare samples of unmodified and PEGylated protein in a filtered, degassed buffer.
-
Acquire scattering data and use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh).
-
An increase in Rh for the PEGylated sample confirms successful conjugation and provides a quantitative measure of the size increase[16].
-
The diagram below outlines the general experimental workflow.
Conclusion
This compound, as part of the broader class of PEGylation reagents, offers a powerful tool for enhancing the physicochemical properties of therapeutic proteins. Through the fundamental principles of creating a hydration shell and providing steric hindrance, its conjugation to a protein can lead to marked improvements in solubility and stability against thermal, chemical, and proteolytic degradation. While often accompanied by a reduction in specific activity, the benefits of reduced aggregation and a significantly longer in-vivo half-life frequently result in a more effective and patient-compliant therapeutic product. The protocols and data presented here provide a foundational guide for researchers looking to implement and evaluate this critical bioconjugation strategy.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 3. nhsjs.com [nhsjs.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. nhsjs.com [nhsjs.com]
- 9. researchgate.net [researchgate.net]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 13. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric repulsion forces contributed by PEGylation of interleukin-1 receptor antagonist (rhIL-1ra) reduce gelation and aggregation at the silicone oil-water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Bioconjugation with Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of bioconjugation utilizing Methylamino-PEG1-acid. This bifunctional linker is a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of this compound
This compound is a short, hydrophilic linker possessing two distinct reactive functional groups: a secondary methylamino group (-NHCH₃) and a terminal carboxylic acid (-COOH).[1][2] These groups enable the sequential or orthogonal conjugation of two different molecules. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility in aqueous media, a beneficial property for bioconjugation reactions.[2]
Key Features:
-
Bifunctionality: Allows for the coupling of two different molecular entities.
-
Hydrophilicity: The PEG spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.[2]
-
Defined Length: The short, single PEG unit provides a precise and consistent spacing between the conjugated molecules.
Chemical Structure:
Bioconjugation Reactions
The two functional groups of this compound, the methylamino group and the carboxylic acid, can participate in various bioconjugation reactions.
Carboxylic Acid Activation and Amine Coupling
The carboxylic acid moiety can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). A common and efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two steps:
-
Activation Step: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide (B86325) and minimize hydrolysis of the active intermediate.[3]
-
Coupling Step: The NHS ester readily reacts with a primary amine-containing molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[3]
Methylamino Group Reactions
The secondary methylamino group can be conjugated to other molecules through several methods:
-
Amide Bond Formation: The methylamino group can react with an activated carboxylic acid (e.g., an NHS ester) on a target molecule to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7-9.[4] Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple a carboxylic acid to the secondary amine.[3][5][6][7]
-
Reductive Amination: The methylamino group can react with an aldehyde or ketone on a target molecule to form an imine or enamine, which is then reduced to a stable amine linkage using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8]
Quantitative Data Summary
The efficiency of bioconjugation reactions with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the primary conjugation chemistries.
| Parameter | Carboxylic Acid Activation (EDC/NHS) | Amine Coupling (to NHS ester) |
| Optimal pH Range | 4.5 - 6.0[3] | 7.0 - 8.5[3] |
| Commonly Used Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[3] | PBS (Phosphate-Buffered Saline) |
| Typical Reaction Time | 15 - 60 minutes | 2 hours to overnight |
| Typical Molar Excess of Reagents | 2-10 fold excess of EDC/NHS over carboxylic acid | 1.5-5 fold excess of amine over NHS ester |
| Parameter | Methylamino Group Reaction (with NHS ester) | Methylamino Group Reaction (HATU coupling) |
| Optimal pH Range | 7.0 - 9.0 | Not strictly pH-dependent, typically performed in aprotic solvents |
| Commonly Used Buffer/Solvent | PBS or Bicarbonate buffer | DMF (Dimethylformamide) or DMA (Dimethylacetamide) |
| Typical Reaction Time | 2 hours to overnight | 1 - 4 hours |
| Typical Molar Excess of Reagents | 1.5-5 fold excess of NHS ester over methylamine | 1.1-1.5 fold excess of HATU and base over carboxylic acid |
Experimental Protocols
Protocol for Conjugating a Protein to a Small Molecule using this compound
This protocol describes the conjugation of a protein (containing primary amines) to a small molecule drug (containing a carboxylic acid) using this compound as the linker.
Materials:
-
Protein solution in PBS, pH 7.4
-
Small molecule drug with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Desalting column
Procedure:
-
Step 1: Activation of the Small Molecule Drug
-
Dissolve the small molecule drug and a 1.5-fold molar excess of this compound in anhydrous DMSO.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Step 2: Conjugation to the Protein
-
Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4).
-
Pass the activated small molecule-PEG linker solution through the desalting column to remove excess EDC and Sulfo-NHS, collecting the eluate containing the activated linker.
-
Immediately add the eluate to the protein solution at a 10-fold molar excess of the activated linker to the protein.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Step 4: Purification of the Conjugate
-
Purify the protein-PEG-small molecule conjugate from unreacted components using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.
-
-
Step 5: Characterization
Visualizations
Experimental Workflow for Bioconjugation
PROTAC-Mediated Degradation of a Target Kinase in the PI3K/AKT/mTOR Pathway
PROTACs synthesized with linkers like this compound can be designed to target specific kinases in signaling pathways, leading to their degradation and subsequent pathway modulation. The diagram below illustrates a hypothetical PROTAC targeting a kinase within the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a versatile and valuable tool for bioconjugation in drug discovery and development. Its well-defined structure and dual reactivity allow for the precise and efficient linking of various molecular entities. Understanding the fundamental principles of its reactivity and the optimization of reaction conditions are crucial for the successful synthesis of novel bioconjugates with desired therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their bioconjugation strategies.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. PROTAC Linker | TargetMol [targetmol.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EDC/NHS Coupling with Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of a carboxyl-containing molecule to Methylamino-PEG1-acid utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed in bioconjugation to link proteins, peptides, antibodies, or other molecules to PEGylated linkers for various applications in research and drug development. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, can enhance the solubility and reduce steric hindrance of the resulting conjugate.[1][2]
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.[1] First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This unstable intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This ester subsequently reacts with the primary amine of this compound to form a covalent amide linkage, releasing NHS.[1]
Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage |
| Molecule with Carboxyl Group | Purified protein, peptide, or other molecule | Store as recommended for the specific molecule |
| This compound | High purity | Store desiccated at -20°C |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | Store desiccated at -20°C[1] |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | High Purity | Store desiccated at -20°C[1] |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[1] | 4°C |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5; or 0.1 M Sodium Phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5 | Room Temperature |
| Quenching Buffer | 1 M Tris-HCl, pH 8.5; or 1 M Hydroxylamine, pH 8.5; or 1 M Glycine | 4°C |
| Reaction Vials | Low-protein binding microcentrifuge tubes | Room Temperature |
| Desalting Columns | Appropriate molecular weight cutoff to separate conjugate from excess reagents | Room Temperature |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is recommended when the carboxyl-containing molecule also possesses primary amines to prevent self-polymerization.
1. Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[4] A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[4]
2. Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the molecule solution. The recommended molar ratio of Carboxyl-Molecule:EDC:NHS is typically 1:2:5, but may require optimization.[3]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]
3. Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer. This step also allows for adjusting the pH for the subsequent coupling reaction.[3]
4. Coupling with this compound:
-
Immediately after activation (or buffer exchange), add the this compound solution to the activated molecule. A 10- to 50-fold molar excess of the amine-PEG linker over the carboxyl-containing molecule is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using Coupling Buffer if necessary. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
5. Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[3] Common quenching agents include Tris, glycine, or hydroxylamine.[3] Hydroxylamine will hydrolyze unreacted NHS esters, regenerating the original carboxyl group.[3]
-
Incubate for 15 minutes at room temperature.
6. Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagents by dialysis or using a desalting column.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.7 - 6.0 | MES buffer is recommended as it does not contain competing amines or carboxyls.[1] |
| Coupling pH | 7.2 - 8.0 | PBS or sodium phosphate buffer is suitable.[3] |
| Molar Ratio (Carboxyl:EDC:NHS) | 1:2:5 (Starting Point) | Optimization is often required for best results.[3] |
| Molar Excess of this compound | 10 - 50 fold | Higher excess can drive the reaction to completion. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours (RT) or Overnight (4°C) | Longer incubation at 4°C may be beneficial for sensitive molecules.[3] |
| Quenching Concentration | 20 - 50 mM | Tris, Glycine, or Hydroxylamine.[3] |
Visualizations
Caption: Reaction mechanism of EDC/NHS coupling.
Caption: Experimental workflow for two-step EDC/NHS coupling.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Inactive EDC/NHS | Use fresh, properly stored reagents. Equilibrate to room temperature before opening. |
| Suboptimal pH | Verify the pH of Activation and Coupling buffers. | |
| Presence of competing nucleophiles | Ensure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates. | |
| Hydrolysis of NHS-ester | Proceed to the coupling step immediately after activation. | |
| Precipitation of Protein | High concentration of EDC | Reduce the molar excess of EDC. |
| Protein instability in buffer | Ensure the protein is soluble and stable at the reaction pH. Perform a buffer exchange test prior to conjugation. | |
| Steric Hindrance | PEG chain interfering with reaction | While PEG1 is short, for larger molecules, consider optimizing linker length if coupling is inefficient.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation using Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as peptides and proteins, is a cornerstone technique in drug development. This modification can dramatically improve the therapeutic properties of a peptide by increasing its solubility, extending its in vivo half-life, reducing renal clearance, and masking epitopes to decrease immunogenicity.[1][2] These pharmacokinetic and pharmacodynamic enhancements can lead to less frequent dosing and improved patient compliance.[3]
This document provides a comprehensive guide to the conjugation of a peptide's carboxylic acid groups (located at the C-terminus or on the side chains of aspartic and glutamic acid residues) with Methylamino-PEG1-acid. This specific linker is a short, hydrophilic spacer featuring a terminal methylamine (B109427) group for conjugation. The formation of a stable amide bond is achieved through the widely used and efficient carbodiimide (B86325) crosslinker chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]
Principle of the Reaction
The conjugation process is a two-step reaction facilitated by EDC and NHS:
-
Activation of the Peptide Carboxyl Group: EDC activates a carboxyl group on the peptide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS-Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable, covalent amide bond, releasing NHS. The inclusion of NHS is crucial as it significantly increases the efficiency of the coupling reaction.[2]
Materials and Equipment
Reagents:
-
Peptide with at least one accessible carboxyl group (C-terminus, Asp, or Glu)
-
This compound HCl salt
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine (B1172632), pH 8.0
-
Purification Buffers (e.g., for RP-HPLC: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile)
-
High-purity water and solvents (DMF or DMSO for stock solutions)
Equipment:
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Standard laboratory glassware
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization
-
Lyophilizer
Experimental Protocols
Reagent Preparation
-
Peptide Solution: Prepare a 1-5 mg/mL solution of the peptide in Activation Buffer (0.1 M MES, pH 5.5). Ensure the peptide is fully dissolved.
-
This compound Solution: Prepare a stock solution of this compound in high-purity water or the Activation Buffer. The concentration should be calculated to achieve the desired molar excess in the reaction.
-
EDC and NHS Solutions: Shortly before initiating the reaction, prepare fresh solutions of EDC and NHS in high-purity water or Activation Buffer. Do not store these solutions for extended periods as they are moisture-sensitive.
Peptide Conjugation Procedure
This protocol is a starting point and may require optimization based on the specific peptide.
-
Activation Step:
-
To the dissolved peptide solution, add NHS to the desired final concentration. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[2]
-
Add EDC to the solution to initiate the activation of the carboxyl groups.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[2]
-
-
Conjugation Step:
-
Immediately after the activation step, add the prepared this compound solution to the activated peptide. A 10- to 50-fold molar excess of the PEG reagent is recommended to ensure complete reaction.[2]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer (e.g., PBS). The reaction of the NHS-ester with the amine is most efficient at this pH range.[1]
-
Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may necessitate a longer reaction time.[2]
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the PEGylated Peptide
The purification method of choice will depend on the properties of the peptide and the PEG conjugate. Reverse-phase HPLC is often effective for peptide purification.
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Procedure:
-
Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
Inject the mixture onto the equilibrated C18 column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.[2]
-
Collect fractions and analyze for the desired product.
-
Alternative purification methods include Size Exclusion Chromatography (SEC), which separates molecules based on size, and Ion Exchange Chromatography (IEX), which separates based on charge.[4]
Characterization of the PEGylated Peptide
-
Purity Analysis: Analytical RP-HPLC can be used to determine the purity of the final product.
-
Identity Verification: Mass spectrometry (MALDI-TOF or ESI-MS) should be used to confirm the molecular weight of the PEGylated peptide, verifying successful conjugation.
Data Presentation
The following table provides an example of expected outcomes for a typical peptide conjugation reaction using this compound. Actual results will vary depending on the specific peptide and reaction conditions.
| Parameter | Target Value | Typical Result | Analysis Method |
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility | - |
| Molar Ratio (Peptide:EDC:NHS) | 1:2:5 (starting point) | Optimized for specific peptide | - |
| Molar Ratio (Peptide:PEG-Amine) | 1:20 | Optimized for reaction completion | - |
| Reaction Time (Conjugation) | 2-16 hours | 4 hours | RP-HPLC Monitoring |
| Post-Purification Yield | >40% | 40-70% | UV Spectrophotometry |
| Post-Purification Purity | >95% | >95% | Analytical RP-HPLC |
| Identity Confirmation | Expected Molecular Weight | Confirmed by Mass Spec | MALDI-TOF or ESI-MS |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis.- Non-optimal pH for activation or conjugation.- Steric hindrance at the carboxyl site. | - Use fresh, high-quality EDC and NHS.- Carefully control the pH at each step (5.5 for activation, 7.2-7.5 for conjugation).- Increase reaction time or temperature; consider a longer PEG linker if steric hindrance is significant. |
| Multiple PEGylation Products | - Presence of multiple accessible carboxyl groups (Asp, Glu, C-terminus). | - If site-specific conjugation is required, use protecting groups during peptide synthesis to block other carboxylates.- Optimize stoichiometry to favor mono-PEGylation. |
| Peptide Degradation | - Peptide is unstable at the reaction pH or temperature. | - Perform the reaction at 4°C for a longer duration.- Ensure all buffers are freshly prepared and of high purity. |
| Difficulty in Purification | - Similar hydrophobicity of starting material and product. | - Optimize the HPLC gradient for better separation.- Consider alternative purification methods like IEX or HIC. |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of EDC/NHS mediated peptide conjugation.
Experimental Workflow
References
Activating the Carboxylic Acid of Methylamino-PEG1-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the activation of the terminal carboxylic acid group of Methylamino-PEG1-acid. This critical step is essential for the subsequent conjugation of this bifunctional linker to primary amine-containing molecules, such as proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond. The protocols outlined below describe two common and effective methods for carboxylic acid activation: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the use of the uronium-based coupling agent, [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU).
Introduction to Carboxylic Acid Activation
Direct amide bond formation between a carboxylic acid and an amine is generally slow and inefficient. Therefore, the carboxylic acid group of this compound must first be converted into a more reactive species, an active ester, which can then readily react with a primary amine. This two-step process, particularly the EDC/NHS method, is widely employed in bioconjugation due to its efficiency and mild reaction conditions.[1] The resulting activated this compound can be used in various applications, including the development of antibody-drug conjugates (ADCs) where it acts as a hydrophilic spacer.[2]
Activation Methods at a Glance
Two primary methods for the activation of the carboxylic acid group of this compound are presented:
-
EDC/NHS Chemistry: This is a widely used method where EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, traps the O-acylisourea to form a more stable amine-reactive NHS ester.[1] This two-step, one-pot reaction is highly efficient and minimizes side reactions.[1][3]
-
HATU Chemistry: HATU is a uronium salt-based coupling reagent that reacts with carboxylic acids to form a highly reactive OAt-active ester.[4][5] This method is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered molecules.[4][6][7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[4]
Quantitative Data Summary
The following tables summarize the key reaction parameters for the activation and subsequent conjugation of this compound.
Table 1: Reaction Conditions for EDC/NHS Activation
| Parameter | Condition | Notes |
| Activation Reagents | EDC, NHS (or Sulfo-NHS) | EDC is the primary activator; NHS stabilizes the active intermediate.[1] |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 1.5 : 1.5 (Typical) | An excess of EDC and NHS is often used to drive the reaction.[8] |
| Solvent | Anhydrous DMF, DMSO, DCM, or MES buffer | Choice of solvent depends on the solubility of the substrate.[9][10] |
| Activation pH | 4.5 - 6.0 | Most efficient for the formation of the NHS ester.[8][9][11] |
| Activation Time | 15 - 30 minutes | At room temperature.[8][9][11] |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with primary amines.[9][11] |
| Conjugation Time | 2 hours - overnight | At room temperature or 4°C.[8][11] |
| Quenching Reagents | Hydroxylamine, Tris, Glycine | To deactivate any unreacted NHS esters.[9][11] |
Table 2: Reaction Conditions for HATU Activation
| Parameter | Condition | Notes |
| Activation Reagent | HATU | A highly efficient coupling reagent.[4] |
| Base | DIPEA or Triethylamine | A non-nucleophilic base is required.[4] |
| Molar Ratio (PEG-Acid:HATU:Base) | 1 : 1.2 : 2 | Molar ratios can be optimized based on the substrate. |
| Solvent | Anhydrous DMF or other polar aprotic solvents | DMF is a common choice.[4] |
| Activation & Conjugation | One-pot reaction | The amine is typically added after a brief pre-activation period. |
| Reaction Time | 1 - 4 hours | Generally faster than the EDC/NHS method.[4] |
| Temperature | Room Temperature | Mild reaction conditions.[4] |
Experimental Protocols
Protocol 1: Activation of this compound using EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule in an aqueous buffer system.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[12]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or Borate buffer, pH 8.0[12]
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for stock solutions)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in the Activation Buffer or an organic solvent like DMF or DMSO if necessary for solubility.[9]
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).
-
Add a 1.5 molar excess of EDC to the this compound solution.
-
Immediately add a 1.5 molar excess of NHS to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[8]
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[9][11] Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8][11]
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[11]
-
-
Purification:
-
Purify the resulting conjugate using standard methods such as dialysis, size-exclusion chromatography (SEC), or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Protocol 2: Activation of this compound using HATU
This protocol details the activation of the carboxylic acid group of this compound using HATU in an organic solvent, which is suitable for moisture-sensitive substrates.
Materials:
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Amine-containing molecule
-
Anhydrous solvents for workup and purification (e.g., diethyl ether, dichloromethane)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous DMF as the solvent.
-
-
Activation and Conjugation:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.2 equivalents of HATU to the solution.[4]
-
Add 2.0 equivalents of DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature for pre-activation.
-
Add 1.0 equivalent of the amine-containing molecule (dissolved in a minimal amount of anhydrous DMF) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography or other suitable purification techniques.
-
Visualizations
References
- 1. encapsula.com [encapsula.com]
- 2. This compound [myskinrecipes.com]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid HATU-mediated solution phase siRNA conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. confluore.com [confluore.com]
Application Notes and Protocols for Amide Bond Formation with Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG1-acid is a heterobifunctional linker that contains a secondary methylamine (B109427) and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This linker is valuable in bioconjugation and drug delivery for its ability to covalently attach to two different molecules.[1][2] The hydrophilic PEG spacer can enhance the solubility and stability of the resulting conjugate.[3] This document provides detailed protocols for the formation of a stable amide bond by reacting the methylamine group of this compound with a carboxyl-containing molecule, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1]
The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] Common coupling agents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency and create a more stable amine-reactive intermediate.[2][5] While EDC/NHS chemistry is widely used for primary amines, it is also applicable to secondary amines like the methylamino group of this compound, though reaction conditions may require optimization.[6]
Reaction Principle and Workflow
The overall process involves the activation of a carboxylic acid on a molecule of interest (e.g., a drug, a dye, or a peptide) using EDC and NHS. The activated carboxyl group then reacts with the secondary methylamine of this compound to form a stable amide bond. The resulting conjugate will have a free carboxylic acid at the other end of the PEG linker, which can be used for subsequent conjugation to another molecule.
Below is a diagram illustrating the general workflow for the amide bond formation, purification, and characterization of the conjugate.
Caption: General workflow for amide bond formation, purification, and characterization.
Experimental Protocols
This section provides a detailed protocol for the coupling of a generic carboxylic acid-containing molecule to the methylamine group of this compound using EDC/NHS chemistry.
Materials and Reagents
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (Optional, for pH adjustment)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas for inert atmosphere
General Protocol for Amide Coupling
-
Preparation:
-
Ensure all glassware is dry.
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.[7]
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC-HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
If the reaction mixture is acidic, a tertiary amine base like DIPEA can be added to raise the pH to around 7-8.
-
Allow the reaction to proceed at room temperature for 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS esters, a small amount of an amine-containing buffer (e.g., Tris buffer) can be added. However, this may complicate purification. For small molecule synthesis, proceeding directly to workup and purification is common.
-
Purification Protocol
The purification of PEGylated compounds can be challenging. Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are common methods.[8][9] For small molecule conjugates, recrystallization might also be a viable option.[10]
-
Size Exclusion Chromatography (SEC): This method is effective for separating the PEGylated product from smaller unreacted starting materials and byproducts.[8]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and is useful for achieving high purity of the final conjugate.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the formation of the amide bond. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, leading to distinct signals for the methyl group attached to the nitrogen.[11]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the desired product.
Quantitative Data and Reaction Parameters
The optimal reaction conditions can vary depending on the specific carboxylic acid being used. The following table provides a general guideline for reaction parameters. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Molecule-COOH : this compound) | 1 : 1.1 - 1.5 | A slight excess of the amine can help drive the reaction to completion. |
| Molar Ratio (Molecule-COOH : EDC : NHS) | 1 : 1.2 - 2.0 : 1.2 - 2.0 | An excess of coupling reagents is typically used to ensure efficient activation.[12] |
| Solvent | Anhydrous DMF, DMSO | Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester. |
| Reaction Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 40 °C) may be required for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time.[7] |
| pH | 7.0 - 8.0 | The amine should be in its deprotonated, nucleophilic form. |
| Typical Yield | 40% - 80% | Yields can vary significantly based on the substrates and purification method. |
Logical Relationships in EDC/NHS Coupling
The following diagram illustrates the key steps and intermediates in the EDC/NHS-mediated amide bond formation with the methylamine group of this compound.
Caption: Key steps in EDC/NHS-mediated amide bond formation.
Conclusion
The formation of an amide bond with the methylamine group of this compound is a robust method for creating bifunctional linker-molecule conjugates. The use of EDC/NHS coupling chemistry provides a reliable means of activating carboxylic acids for reaction with the secondary amine of the PEG linker. Careful optimization of reaction conditions and appropriate purification and characterization techniques are essential for obtaining a high-purity product with the desired properties for downstream applications in research and drug development.
References
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. This modification can enhance nanoparticle stability, increase systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system, and improve biocompatibility.[1][2][3]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific, short-chain heterobifunctional PEG linker: Methylamino-PEG1-acid . This linker possesses a terminal methylamine (B109427) group and a carboxylic acid group, enabling versatile conjugation strategies.[4] These protocols are intended for researchers and scientists in the fields of nanomedicine, drug delivery, and biomaterials.
Physicochemical Properties of this compound
This compound is a hydrophilic PEG linker. The methylamine group is reactive towards activated carboxylic acids, aldehydes, and ketones, while the terminal carboxylic acid can be conjugated to primary amines using activators like EDC and NHS.[4]
| Property | Value |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Appearance | White solid or colorless oil |
| Solubility | Soluble in water and most organic solvents |
Applications in Nanoparticle Surface Modification
The use of a short PEG linker like this compound offers distinct advantages:
-
Minimal Increase in Hydrodynamic Size: Compared to long-chain PEGs, the single PEG unit results in a smaller increase in the nanoparticle's hydrodynamic diameter, which can be advantageous for applications requiring efficient tissue penetration.
-
Reduced Steric Hindrance: The short linker minimizes the "stealth" effect, which can be beneficial when specific targeting ligand-receptor interactions are desired.[5]
-
Improved Solubility and Stability: Even a short PEG chain can enhance the aqueous solubility and colloidal stability of nanoparticles.[6]
-
Versatile Conjugation: The bifunctional nature of the linker allows for various conjugation strategies, either by attaching the amine to the nanoparticle surface and using the acid for further functionalization, or vice versa.
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the methylamine group of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS or deionized water
-
Centrifuge or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting concentration is 10 mg/mL for both.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC:NHS:carboxyl groups on the nanoparticle surface should be optimized, but a common starting point is 10:5:1.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form reactive NHS esters on the nanoparticle surface.
-
-
Washing (Optional but Recommended): To remove excess EDC and NHS, centrifuge the nanoparticles (e.g., 10,000 x g for 15 minutes) or use magnetic separation. Resuspend the activated nanoparticles in Coupling Buffer. This step minimizes side reactions.
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer. The molar excess of the PEG linker to the nanoparticle carboxyl groups should be optimized, with a starting point of 50-100 fold molar excess.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
Separate the PEGylated nanoparticles from unreacted reagents by centrifugation or magnetic separation.
-
Wash the nanoparticles three times with Washing Buffer.
-
Resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).
-
Workflow for EDC/NHS Conjugation of this compound to Carboxylated Nanoparticles
Caption: Workflow for the surface modification of carboxylated nanoparticles.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome with this compound |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI) | Slight increase in hydrodynamic diameter. PDI should remain low, indicating no significant aggregation. |
| Zeta Potential Analysis | Surface Charge | A shift in zeta potential towards a more neutral value is expected due to the shielding of surface charges by the PEG layer.[1] |
| Transmission Electron Microscopy (TEM) | Morphology and Core Size | No change in the core size or morphology of the nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of new peaks corresponding to the amide bond formed and characteristic peaks of the PEG linker. |
| Thermogravimetric Analysis (TGA) | Grafting Density | A slight weight loss at the degradation temperature of the PEG linker can quantify the amount of grafted material.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | An increase in the nitrogen and carbon signals relative to the core material's elements confirms surface modification.[1] |
Quantitative Data Summary
The following table summarizes expected changes in nanoparticle properties after modification with short-chain PEG linkers, based on literature for similar modifications. The exact values will depend on the nanoparticle type, size, and initial surface chemistry.
| Parameter | Before Modification | After Modification with Short-Chain PEG |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 - 115 ± 5 |
| Zeta Potential (mV) | -30 ± 5 | -15 to -25 ± 5 |
| Drug Loading Capacity (%) | Dependent on drug and nanoparticle | May slightly decrease due to surface modification |
| In vitro Cytotoxicity (IC50) | Varies | Generally expected to increase (lower toxicity) |
| Cellular Uptake | Varies | May be slightly reduced due to steric hindrance[7][8] |
Potential Biological Effects and Signaling Pathways
The PEGylation of nanoparticles, even with a short linker like this compound, can influence their interaction with biological systems.
-
Protein Corona Formation: The hydrophilic PEG layer can reduce the non-specific adsorption of proteins, leading to the formation of a less dense "protein corona".[7] This can alter the biological identity of the nanoparticle and its subsequent cellular interactions.
-
Cellular Uptake: PEGylation can reduce uptake by phagocytic cells, a key mechanism for prolonging circulation time.[3] However, for targeted drug delivery, the short PEG1 linker is advantageous as it is less likely to sterically hinder the interaction of targeting ligands with their receptors compared to long-chain PEGs.[5] The overall effect on cellular uptake by target cells will be a balance between reduced non-specific uptake and maintained specific targeting.
-
Signaling Pathways: The direct impact of this compound on specific signaling pathways is not well-documented and is likely to be indirect. The primary influence will be on how the modified nanoparticle interacts with the cell surface. For instance, if the nanoparticle is designed to deliver a drug that targets a specific signaling pathway (e.g., a kinase inhibitor), the efficiency of delivery to the target cell, and thus the drug's effect on the pathway, will be modulated by the surface modification. The reduced protein corona and altered cellular uptake are the key factors that will indirectly influence the downstream signaling events.
Logical Relationship of PEGylation to Biological Outcomes
Caption: Impact of PEGylation on nanoparticle properties and outcomes.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 5. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. The cellular interactions of PEGylated gold nanoparticles : effect of PEGylation on cellular uptake and cytotoxicity [biblio.ugent.be]
Illuminating Biological Pathways: A Guide to Creating Fluorescently Labeled Probes with Methylamino-PEG1-acid
Introduction
The precise tracking and quantification of biomolecules are fundamental to advancing our understanding of complex biological processes, from cellular signaling cascades to the mechanisms of drug action. Fluorescent labeling has emerged as an indispensable tool for researchers, enabling the visualization and analysis of proteins, peptides, and other molecular targets with high sensitivity and specificity. Methylamino-PEG1-acid is a versatile heterobifunctional linker that provides a flexible and hydrophilic spacer, ideal for the creation of bespoke fluorescent probes. This document provides detailed application notes and protocols for the synthesis and characterization of fluorescently labeled probes using this compound, tailored for researchers, scientists, and drug development professionals.
Application Notes
This compound serves as a bridge, covalently connecting a fluorescent dye to a biomolecule of interest. Its structure, featuring a terminal methylamine (B109427) and a carboxylic acid, allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on a fluorescent dye, while the methylamine can be coupled to various functional groups on a target biomolecule. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.
Key Applications:
-
Protein and Peptide Labeling: Covalently attaching fluorescent dyes to proteins and peptides for applications in fluorescence microscopy, flow cytometry, and immunoassays.
-
Small Molecule Labeling: Modifying small molecule drugs or tool compounds to study their cellular uptake, distribution, and target engagement.
-
Probing Cellular Signaling: Labeled biomolecules can be used to investigate their role in signaling pathways, such as receptor-ligand interactions and enzyme activity. For instance, a fluorescently labeled ligand can be used to visualize its binding to cell surface receptors and subsequent internalization, providing insights into receptor trafficking and downstream signaling.
Experimental Protocols
The following protocols provide a step-by-step guide for the creation and characterization of fluorescently labeled probes using this compound.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching Solution: 2-Mercaptoethanol (B42355)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in the Reaction Buffer to final concentrations of 200 mM and 50 mM, respectively.
-
Add the EDC/NHS solution to the this compound solution at a 1:1 volume ratio.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The resulting solution contains the activated Methylamino-PEG1-NHS ester, which should be used immediately for conjugation.
-
(Optional) To quench any remaining EDC, add 2-mercaptoethanol to a final concentration of 20 mM.
Protocol 2: Conjugation of an Amine-Containing Fluorescent Dye to Activated this compound
This protocol details the reaction of the activated Methylamino-PEG1-NHS ester with a fluorescent dye containing a primary amine.
Materials:
-
Activated Methylamino-PEG1-NHS ester solution (from Protocol 1)
-
Amine-containing fluorescent dye (e.g., Fluorescein-amine, Rhodamine-amine)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Add the fluorescent dye solution to the activated Methylamino-PEG1-NHS ester solution. A molar ratio of 1:1 to 1.5:1 (dye:linker) is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 8.3-8.5 by adding the Conjugation Buffer.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
The resulting product is the fluorescent dye conjugated to this compound (Dye-PEG1-Methylamine).
-
The crude reaction mixture can be purified using reverse-phase HPLC or other suitable chromatographic techniques.
Protocol 3: Labeling of a Target Biomolecule with Dye-PEG1-Methylamine
This protocol describes the final step of conjugating the fluorescently tagged linker to a biomolecule. The example below focuses on labeling a protein via its lysine (B10760008) residues after activating the protein's carboxyl groups. A more common approach is to have a biomolecule with a reactive group for the methylamine, such as a succinimidyl ester. For the purpose of this protocol, we will assume the target biomolecule has been modified to present a reactive group for the methylamine, for example, by first reacting it with a homobifunctional NHS ester crosslinker. A more direct approach would be to react the methylamine of the linker with a carbonyl group on the biomolecule via reductive amination.
Materials:
-
Purified Dye-PEG1-Methylamine
-
Target biomolecule with a reactive group for an amine (e.g., NHS ester-modified protein)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the target biomolecule in the Labeling Buffer to a concentration of 1-10 mg/mL.
-
Add the purified Dye-PEG1-Methylamine to the biomolecule solution. The optimal molar ratio of dye-linker to biomolecule should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Purify the fluorescently labeled biomolecule from excess dye-linker and other reaction components using a suitable purification method, such as size-exclusion chromatography.
Data Presentation
The success of the fluorescent labeling process can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.
Table 1: Characterization of Fluorescently Labeled Antibody
| Parameter | Value | Method |
| Antibody Concentration | 1.0 mg/mL | UV-Vis (A280) |
| Fluorescent Dye | Fluorescein | - |
| Dye Concentration | 5.0 x 10-6 M | UV-Vis (A494) |
| Degree of Labeling (DOL) | 4.2 | Spectrophotometric Analysis |
| Labeling Efficiency | 85% | HPLC Analysis |
| Fluorescence Quantum Yield | 0.75 | Comparative Method |
Note: The values presented in this table are for illustrative purposes and will vary depending on the specific biomolecule, fluorescent dye, and reaction conditions.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To facilitate a clear understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative signaling pathway where the synthesized probes can be applied.
Caption: Experimental workflow for creating fluorescently labeled probes.
Caption: Receptor-mediated endocytosis signaling pathway.
Application Notes and Protocols for Cross-linking Proteins with Methylamino-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG1-acid is a heterobifunctional cross-linking reagent that enables the covalent conjugation of biomolecules. Its structure features a methylamine (B109427) group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a controlled, two-step cross-linking process, minimizing the formation of unwanted polymers. The PEG spacer enhances the water solubility of the cross-linker and the resulting conjugate, which can reduce aggregation and immunogenicity.[1][2]
The primary application of this compound is the formation of a stable amide bond between two proteins or a protein and another molecule. The carboxylic acid end can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated linker can then react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a target protein. Subsequently, the methylamine end of the linker is available to react with a suitable functional group on a second protein, such as a carboxyl group (after activation) or a carbonyl group (aldehyde or ketone).
These application notes provide detailed protocols for the use of this compound in protein cross-linking experiments, guidance on reaction optimization, and methods for the characterization of the resulting conjugates.
Principle of Reaction
The cross-linking reaction using this compound is a two-step process:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.[3] This step is most efficient at a slightly acidic pH (4.5-6.0).[4]
-
Amine Coupling (First Protein): The NHS ester of the activated this compound reacts with primary amine groups on the first target protein (Protein A) to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4]
-
Second Protein Conjugation: The now-modified Protein A, carrying the Methylamino-PEG1 linker, can be introduced to the second target protein (Protein B). The methylamine group of the linker can then react with an appropriate functional group on Protein B. For instance, if Protein B has accessible carboxyl groups, they can be activated with EDC/NHS to react with the methylamine of the linker.
This sequential approach provides greater control over the cross-linking reaction compared to homobifunctional cross-linkers, reducing the likelihood of intramolecular cross-linking and polymerization.[5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein A (to be modified with the linker)
-
Protein B (to be cross-linked to Protein A)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol 1: Two-Step Protein-Protein Cross-linking
This protocol describes the initial modification of Protein A with this compound, followed by the conjugation to Protein B.
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare fresh for each experiment.
-
Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in Activation Buffer. Prepare fresh for each experiment.
-
Dissolve Protein A and Protein B in the appropriate buffers (Protein A in Activation Buffer, Protein B in Coupling Buffer) at a concentration of 1-5 mg/mL.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine 10-20 molar excess of this compound with EDC (2-4 mM final concentration) and NHS (5-10 mM final concentration) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to Protein A
-
Add the activated this compound solution to the Protein A solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
Step 4: Conjugation to Protein B
-
The carboxyl groups on Protein B need to be activated. To the Protein B solution in Activation Buffer, add EDC (2-4 mM final concentration) and NHS (5-10 mM final concentration). Incubate for 15 minutes at room temperature.
-
Remove excess EDC and NHS from the activated Protein B using a desalting column equilibrated with Coupling Buffer.
-
Combine the purified, linker-modified Protein A with the activated Protein B.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Solution to a final concentration of 20-50 mM.
-
The final cross-linked protein conjugate can be purified by size-exclusion chromatography to separate the cross-linked product from unreacted proteins.
Characterization of Cross-linked Proteins
The success of the cross-linking reaction can be assessed by several methods:
-
SDS-PAGE Analysis: A shift in the molecular weight of the cross-linked product compared to the individual proteins will be observed.
-
Mass Spectrometry (MS): MS analysis can confirm the mass of the conjugate and, with further analysis (e.g., peptide mapping after proteolytic digestion), can identify the specific residues involved in the cross-link.
-
Western Blotting: If antibodies are available for the target proteins, Western blotting can be used to confirm the presence of both proteins in the higher molecular weight cross-linked band.
Quantitative Data
The efficiency of cross-linking can be influenced by several factors, including the molar ratio of the cross-linker to the protein, reaction pH, and incubation time. Quantitative cross-linking mass spectrometry (qXL-MS) techniques can be employed to determine the yield of specific cross-linked peptides.[6][7] The following table provides a hypothetical summary of expected outcomes based on varying reaction conditions. Actual results will be protein-dependent and require empirical optimization.
| Molar Ratio (Linker:Protein A) | Activation pH | Coupling pH | Incubation Time (hours) | Expected Cross-linking Efficiency (%) |
| 10:1 | 6.0 | 7.5 | 2 | 15-30 |
| 20:1 | 6.0 | 7.5 | 2 | 30-50 |
| 50:1 | 6.0 | 7.5 | 2 | 40-60 |
| 20:1 | 5.5 | 7.5 | 4 | 35-55 |
| 20:1 | 6.0 | 8.0 | 2 | 30-50 |
Note: Efficiency is defined as the percentage of Protein A successfully conjugated with Protein B, as determined by quantitative analysis of SDS-PAGE gels or by qXL-MS.
Visualizations
Experimental Workflow
Caption: Workflow for two-step protein cross-linking.
EGFR Signaling Pathway Example
Cross-linking mass spectrometry is a powerful tool for studying protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8][9][10][11] Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins like Grb2 and Shc. These interactions initiate cascades, including the Ras-Raf-MEK-ERK pathway, which regulates cell proliferation and survival.[12] Chemical cross-linking can be used to "capture" these transient interactions for identification by mass spectrometry.
Caption: Simplified EGFR signaling pathway.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Cross-linking Yield | Inefficient activation of carboxylic acids | Ensure EDC and NHS are fresh and handled in anhydrous conditions. Optimize activation pH (4.5-6.0). |
| Inefficient amine coupling | Ensure coupling pH is optimal (7.2-8.0). Increase the molar excess of the activated linker. | |
| Hydrolysis of NHS ester | Perform the amine coupling step immediately after activation and removal of excess reagents. | |
| Steric hindrance | Consider using a longer PEG spacer if the target functional groups are not easily accessible. | |
| Protein Precipitation | High concentration of cross-linker | Reduce the molar excess of the cross-linker. |
| Change in protein solubility after modification | Perform the reaction in a buffer with appropriate ionic strength and additives. The PEG spacer on the linker should generally improve solubility. | |
| Non-specific Cross-linking | Reaction time too long | Optimize and potentially shorten the incubation times. |
| Inadequate quenching | Ensure the quenching reagent is added at a sufficient concentration and allowed to react completely. |
Conclusion
This compound is a versatile tool for the controlled covalent cross-linking of proteins. The two-step reaction mechanism, facilitated by EDC/NHS chemistry, allows for specific and efficient conjugation with reduced side products. By carefully optimizing reaction conditions and utilizing appropriate analytical techniques for characterization, researchers can effectively employ this cross-linker to study protein-protein interactions, create novel bioconjugates for therapeutic and diagnostic applications, and stabilize protein complexes for structural analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fgsc.net [fgsc.net]
- 6. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cross-linking-aided IP/MS workflow reveals extensive intracellular trafficking in time-resolved, signal-dependent EGFR proteome. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erk Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Purification of Methylamino-PEG1-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG1-acid is a hydrophilic, bifunctional linker commonly employed in bioconjugation, serving as a spacer to connect molecules of interest. Its application is particularly prominent in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The purity of the resulting conjugate is paramount to ensure reproducible biological activity, accurate structure-activity relationship (SAR) studies, and ultimately, the safety and efficacy of a therapeutic candidate.
This document provides detailed application notes and protocols for the purification of this compound conjugates from typical reaction mixtures. The primary impurities to be removed often include unreacted starting materials (the molecule to be conjugated and the PEG linker), coupling reagents, and reaction byproducts. Due to the amphiphilic nature of these conjugates, a combination of chromatographic techniques is often necessary to achieve high purity.
Purification Strategies
The selection of a suitable purification strategy depends on the physicochemical properties of the conjugate, including its polarity, charge, and molecular weight, as well as the nature of the impurities. The most common and effective techniques for the purification of small molecule PEG conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity.[] It is particularly well-suited for the purification of polar to moderately nonpolar small molecule conjugates. The stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Principle: The conjugate and impurities are loaded onto the column in a weak mobile phase (high aqueous content), where they bind to the stationary phase. A gradient of increasing organic solvent is then applied, causing the compounds to elute in order of increasing hydrophobicity. Additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and resolution.
Figure 1. General workflow for the purification of this compound conjugates using RP-HPLC.
Experimental Protocol: Preparative RP-HPLC
This protocol provides a general method for the purification of a this compound conjugate. Optimization of the gradient and other parameters may be necessary depending on the specific properties of the conjugate.
Instrumentation and Reagents:
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and detector (UV-Vis, ELSD, or MS).
-
Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Sample solvent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution of the sample.
-
Filtration unit: 0.22 µm syringe filters.
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate mixture in a minimal volume of the sample solvent. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution and Fraction Collection: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient is outlined in the table below. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength corresponding to a chromophore in the conjugated molecule). Collect fractions based on the detector signal.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Product Recovery: Pool the fractions containing the pure conjugate and remove the solvent, typically by lyophilization, to obtain the final product.
Table 1: Representative Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 100 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV-Vis at 220 nm and/or other relevant wavelengths |
| Gradient | 5% to 65% B over 40 minutes |
| 65% to 100% B over 5 minutes | |
| Hold at 100% B for 5 minutes | |
| 100% to 5% B over 2 minutes | |
| Re-equilibrate at 5% B for 8 minutes | |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. It is a lower-pressure, lower-resolution technique compared to HPLC but is often sufficient for removing major impurities and can be scaled up more easily. For polar, PEG-containing compounds, normal-phase silica (B1680970) gel or reversed-phase C18 silica can be used as the stationary phase.
Principle: The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system (mobile phase) is then passed through the column under moderate pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.
Figure 2. General workflow for the purification of this compound conjugates using flash chromatography.
Experimental Protocol: Normal-Phase Flash Chromatography
This protocol is suitable for the purification of moderately polar this compound conjugates from less polar or more polar impurities.
Instrumentation and Reagents:
-
Flash chromatography system with a pump, column, and fraction collector.
-
Pre-packed silica gel column or a glass column for manual packing.
-
Silica gel (for sample adsorption and column packing).
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH).
-
Thin Layer Chromatography (TLC) plates, developing chamber, and visualization method (e.g., UV lamp, iodine chamber, or a staining solution).
Procedure:
-
TLC Method Development: Develop a TLC solvent system that provides good separation of the desired conjugate from impurities. A typical starting point is a mixture of DCM and MeOH. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to the solution and concentrate the slurry to dryness under reduced pressure. This dry-loading method generally provides better resolution.
-
Column Packing and Equilibration: If not using a pre-packed column, pack a glass column with silica gel in the initial, low-polarity eluent. Equilibrate the packed column with the starting mobile phase until the packing is stable.
-
Sample Loading: Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution and Fraction Collection: Begin elution with the starting mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., MeOH in DCM). Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.
Table 2: Representative Normal-Phase Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel, 40-63 µm |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH) |
| Sample Loading | Dry loading on silica gel |
| Detection | TLC analysis of fractions with UV visualization and/or staining |
| Typical Gradient | 100% DCM (2 column volumes) |
| 0% to 5% MeOH in DCM over 10 column volumes | |
| 5% to 10% MeOH in DCM over 5 column volumes | |
| Hold at 10% MeOH in DCM for 5 column volumes |
Purity Assessment
After purification, it is crucial to assess the purity of the this compound conjugate. The following analytical techniques are recommended:
-
Analytical RP-HPLC: This is used to determine the purity of the final product with high resolution. The purified conjugate should ideally appear as a single, sharp peak. Purity is typically calculated based on the peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the purified product by providing its molecular weight. The observed mass should correspond to the theoretical mass of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the conjugate and identify any residual impurities.
Conclusion
The purification of this compound conjugates is a critical step in their development for various applications. RP-HPLC and flash chromatography are powerful and complementary techniques for achieving high purity. The choice of method and specific conditions should be tailored to the properties of the individual conjugate. Thorough analytical characterization of the final product is essential to ensure its quality and suitability for downstream applications.
References
Application Notes and Protocols for Stoichiometric Control in Methylamino-PEG1-acid Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This modification can increase serum half-life, enhance stability, and reduce immunogenicity by increasing the molecule's hydrodynamic radius and masking surface epitopes.[1][2][3] Methylamino-PEG1-acid is a short, hydrophilic linker containing a terminal carboxylic acid, making it suitable for conjugation to primary amines on biomolecules.[4]
Achieving a desired degree of PEGylation is critical, as heterogeneous mixtures of un-PEGylated, mono-PEGylated, and multi-PEGylated species can lead to inconsistent therapeutic efficacy and complex purification challenges.[5][6] Stoichiometric control is therefore paramount. This document provides detailed protocols for the controlled conjugation of this compound to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, focusing on methods to optimize and analyze the reaction outcome.
The core principle involves a two-step process:
-
Activation: The carboxylic acid group on this compound is activated with EDC and NHS (or its water-soluble analogue, Sulfo-NHS) to form a semi-stable, amine-reactive NHS ester.[7][8]
-
Conjugation: The activated PEG-NHS ester reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) on the target molecule to form a stable amide bond.[7][9]
Overall Experimental Workflow
The successful execution of a controlled PEGylation reaction involves a sequence of distinct steps, from reagent preparation to final analysis. Careful attention to each stage is necessary to ensure reproducibility and achieve the desired product profile.
Caption: General workflow for this compound conjugation.
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation
This two-step protocol is recommended as it enhances control and reduces the risk of protein polymerization compared to a one-pot method.[8] The activation of the PEG-acid is performed separately before its addition to the target protein.
Materials and Reagents
-
This compound
-
Target molecule with primary amines (e.g., Protein, Antibody, Peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4. Note: Avoid buffers containing primary amines like Tris or glycine.[9][10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification/Storage Buffer: Buffer appropriate for the target molecule (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., Size Exclusion Chromatography (SEC) column)[]
-
Analytical equipment (e.g., SDS-PAGE system, HPLC)[]
Reaction Chemistry
The reaction proceeds by first activating the carboxylic acid with EDC to form a reactive O-acylisourea intermediate. This unstable intermediate reacts with Sulfo-NHS to create a more stable, amine-reactive ester, which then couples with a primary amine on the target molecule.
Caption: EDC/Sulfo-NHS two-step conjugation chemistry.
Procedure
Part A: Activation of this compound
-
Prepare Solutions: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[9] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.
-
Dissolve PEG: Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used.
-
Activate: Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the dissolved this compound.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Part B: Conjugation to Target Molecule
-
Prepare Target: Ensure the target molecule is in the amine-free Conjugation Buffer (pH 7.4). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Combine: Add the activated PEG solution from Part A to the target molecule solution. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume.[13]
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Reaction time is a key parameter to optimize.
Part C: Quenching and Purification
-
Quench: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted PEG-Sulfo-NHS ester. Incubate for 30 minutes.[14][15]
-
Purify: Separate the PEGylated conjugate from unreacted PEG, excess reagents, and unconjugated protein. Size Exclusion Chromatography (SEC) is the most common method for this separation due to the size difference between the components.[][16] Other techniques like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be used, especially for separating species with different degrees of PEGylation.[][16]
-
Analyze Fractions: Collect fractions from the purification column and analyze them using SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified conjugate.
Protocol 2: Optimizing Stoichiometry
The key to controlling the extent of PEGylation is the molar ratio of the activated PEG reagent to the target molecule.[17] A screening experiment with varying ratios is essential to determine the optimal conditions for your specific molecule.
Procedure
-
Set Up Reactions: Prepare a series of parallel reactions following Protocol 1. Keep the concentration of the target molecule and all other reaction conditions (pH, temperature, time) constant.
-
Vary Molar Ratio: Vary the molar excess of activated this compound added to the target molecule. A typical range to screen is from a 1:1 to a 50:1 molar ratio (PEG:Target).
-
Reaction 1: 1:1 (PEG:Target)
-
Reaction 2: 5:1 (PEG:Target)
-
Reaction 3: 10:1 (PEG:Target)
-
Reaction 4: 20:1 (PEG:Target)
-
Reaction 5: 50:1 (PEG:Target)
-
Control: No PEG added.
-
-
Analyze Results: After quenching the reactions, analyze a small aliquot from each crude reaction mixture using SDS-PAGE and/or SEC-HPLC.
-
SDS-PAGE: Will show distinct bands corresponding to the unmodified protein and the protein modified with one, two, or more PEG chains, with each PEG addition causing a visible increase in molecular weight.[1]
-
SEC-HPLC: Will provide a quantitative measure of the different species in the mixture, allowing for the calculation of the percentage of each species.[18][19]
-
Data Interpretation
Summarize the quantitative data from the SEC-HPLC analysis in a table. This allows for a direct comparison of how the input stoichiometry affects the product distribution.
| Input Molar Ratio (PEG:Target) | % Unconjugated | % Mono-PEGylated | % Di-PEGylated | % Multi-PEGylated |
| 1:1 | 65% | 30% | 5% | 0% |
| 5:1 | 25% | 60% | 15% | <1% |
| 10:1 | 5% | 75% | 18% | 2% |
| 20:1 | <1% | 55% | 35% | 10% |
| 50:1 | 0% | 20% | 45% | 35% |
| Note: The data above is representative and will vary significantly based on the target molecule and reaction conditions. |
Based on this data, the 10:1 molar ratio would be selected if the goal is to maximize the yield of the mono-PEGylated product.
Caption: Key parameters influencing the stoichiometry of conjugation.
Protocol 3: Analytical Characterization
Thorough analysis is required to confirm successful conjugation and quantify the product distribution.
SDS-PAGE (Qualitative)
-
Principle: Separates proteins based on size. PEGylation increases the hydrodynamic radius, causing a significant shift to a higher apparent molecular weight.
-
Procedure: Run samples of the un-PEGylated target, the crude reaction mixture, and purified fractions on an appropriate percentage acrylamide (B121943) gel.
-
Expected Result: A ladder of bands will be visible in the crude sample, corresponding to the unmodified protein and the protein with increasing numbers of attached PEG molecules. The purified sample should ideally show a single, dominant band for the desired product.[1]
SEC-HPLC (Quantitative)
-
Principle: Separates molecules based on their hydrodynamic size in solution. This technique can resolve and quantify unconjugated protein, different PEGylated species, and free PEG.
-
Procedure: Inject samples onto a calibrated SEC column and monitor the eluent with a UV detector (for protein) and optionally a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for PEG detection.[17][18]
-
Expected Result: A chromatogram with distinct peaks for each species. The area under each peak can be used to calculate the relative percentage of each component in the mixture.
Mass Spectrometry (Confirmatory)
-
Principle: Provides a precise molecular weight of the conjugates, confirming the number of PEG molecules attached.
-
Procedure: Analyze purified fractions using MALDI-TOF or ESI-MS.
-
Expected Result: The mass spectrum will show a peak or series of peaks corresponding to the theoretical mass of the desired PEGylated product. The mass increase compared to the unmodified protein should equal the mass of the attached PEG moieties.[20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive reagents (hydrolyzed EDC or PEG-NHS). | Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use.[9] |
| Buffer contains primary amines (Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or MES before conjugation.[10] | |
| Incorrect pH for activation or conjugation. | Ensure activation is done at pH ~6.0 and conjugation at pH ~7.4-8.0. | |
| Insufficient molar excess of PEG/coupling reagents. | Increase the molar ratio of PEG:Target and EDC/NHS:PEG in an optimization experiment (Protocol 2). | |
| Precipitation During Reaction | Poor solubility of the target molecule or PEG reagent. | Decrease protein concentration. Add a small percentage of an organic co-solvent (e.g., <10% DMSO). |
| Protein instability at reaction pH. | Confirm protein stability at the conjugation pH; adjust if necessary. | |
| High Polydispersity (Many PEGylated Species) | Molar ratio is too high. | Reduce the molar ratio of PEG:Target (see Protocol 2). |
| Reaction time is too long. | Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal reaction duration. | |
| Target protein has many highly accessible and reactive amines. | Consider site-directed mutagenesis to remove highly reactive, non-essential lysine residues.[21] |
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. confluore.com [confluore.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. creativepegworks.com [creativepegworks.com]
- 21. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Methylamino-PEG1-acid conjugation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Methylamino-PEG1-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound to a carboxyl group?
A1: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of the carboxyl group on your molecule with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][2] The subsequent reaction of the N-hydroxysuccinimide (NHS)-activated molecule with the primary amine of this compound is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5 .[2][3] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5.0-6.0, and then either raise the pH of the reaction mixture or exchange the buffer to one with a pH of 7.2-7.5 for the coupling step with the amine-containing PEG reagent.[3][4]
Q2: Which buffers are recommended for this reaction, and which should I avoid?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction, leading to reduced yield and the formation of byproducts.[5][6]
-
Recommended Buffers:
-
Buffers to Avoid:
Q3: How should I store and handle my EDC and NHS reagents to ensure they are active?
A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[8][9]
-
Storage: Store both EDC and NHS desiccated at -20°C.[4]
-
Handling: Before opening, it is critical to allow the reagent vials to warm to room temperature.[4][8] This prevents atmospheric moisture from condensing inside the cold vial, which would lead to hydrolysis and inactivation of the reagents. Once opened, use the required amount and then promptly reseal the vial, preferably under an inert gas like nitrogen or argon, and return it to desiccated storage at -20°C. For frequent use, consider preparing single-use aliquots to minimize repeated opening and closing of the main stock vial.[9]
Q4: What are the recommended molar ratios of the carboxyl-containing molecule, EDC, NHS, and this compound?
A4: The optimal molar ratios can vary depending on the specific reactants and must often be determined empirically. However, a common starting point is to use a molar excess of the PEG reagent and the coupling agents relative to the carboxyl-containing molecule.
| Reactant | Recommended Molar Excess (relative to Carboxyl Groups) |
| EDC | 2 to 10-fold[2] |
| NHS/sulfo-NHS | 2 to 5-fold[2] |
| This compound | 5 to 20-fold[10] |
It is often beneficial to start with a ratio within these ranges and then optimize based on the reaction outcome. For particularly dilute protein solutions, a greater molar excess of the NHS-activated PEG may be necessary to achieve a high degree of labeling.[10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is the most common issue encountered. Several factors can contribute to a low yield of the desired PEGylated product.
| Possible Cause | Recommended Solution |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Ensure they have been stored correctly (desiccated at -20°C) and allowed to warm to room temperature before opening to prevent condensation.[4][8] Consider using a fresh batch of reagents if there is any doubt about their activity. |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.5 for the coupling step.[2][3] |
| Competing Nucleophiles | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) that can compete with the this compound for reaction with the NHS ester.[5][7] |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH and temperature.[11][12] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[11][12] Perform the coupling step as soon as possible after the activation step. Running the reaction at 4°C can slow down hydrolysis, but may require a longer reaction time.[7] |
| Insufficient Molar Ratios | The concentration of reactants can significantly impact the reaction rate. Consider increasing the molar excess of EDC, NHS, and/or the this compound.[13][14] |
| Steric Hindrance | The carboxyl group on your molecule may be sterically hindered, preventing efficient access for the coupling reagents. Increasing the reaction time or temperature (while being mindful of hydrolysis and molecule stability) may help. |
Issue 2: Precipitation During the Reaction
Precipitation of your molecule of interest can significantly reduce the yield.
| Possible Cause | Recommended Solution |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction can ensure compatibility. |
| High EDC Concentration | In some instances, very high concentrations of EDC can lead to the precipitation of the molecule being activated. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[4] |
| Low Solubility of PEGylated Product | The final PEGylated product may have different solubility characteristics than the starting material. If precipitation occurs after the addition of the PEG reagent, you may need to adjust the buffer composition or add a co-solvent (if compatible with your molecule). |
Experimental Protocols
Two-Step Protocol for Conjugating this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein with accessible carboxyl groups (in a suitable buffer)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[4]
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.[2]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step also raises the pH for the subsequent coupling reaction.
-
-
Conjugation with this compound:
-
Immediately add a 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unreacted PEG using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Purification by Size-Exclusion Chromatography (SEC)
Procedure:
-
Column Equilibration: Equilibrate an SEC column with at least two column volumes of a suitable storage buffer (e.g., PBS).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the storage buffer. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and other small molecules.
-
Fraction Collection and Analysis: Collect fractions and analyze them for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.
Visualizations
Caption: A general experimental workflow for the two-step conjugation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Common side reactions with Methylamino-PEG1-acid and how to avoid them.
Welcome to the technical support center for Methylamino-PEG1-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional PEG linker. It contains two reactive functional groups: a methylamino group (-NHCH₃) and a carboxylic acid group (-COOH), separated by a single polyethylene (B3416737) glycol (PEG) unit. The methylamino group can react with electrophiles such as NHS esters, while the carboxylic acid can be activated to react with nucleophiles, most commonly primary amines on proteins or other molecules.
Q2: What is the most common reaction strategy for using this compound?
The most frequent application involves activating the terminal carboxylic acid with a carbodiimide (B86325), such as EDC, often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS, to form an NHS ester. This activated PEG linker then readily reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.
Q3: What are the primary side reactions to be aware of when using this compound?
The most significant side reactions occur after the activation of the carboxylic acid to an NHS ester. These include:
-
Hydrolysis of the activated ester: The NHS ester can react with water and hydrolyze back to the carboxylic acid, rendering it unreactive towards amines. This is a major competitive reaction.
-
Reaction with other nucleophilic residues: Besides primary amines, the activated ester can sometimes react with the hydroxyl groups of serine, threonine, and tyrosine residues, or the imidazole (B134444) group of histidine, although these reactions are generally less favorable.[1][2]
-
Intra/Inter-molecular cross-linking: If the target molecule has multiple amine groups, there is a possibility of creating cross-linked products, which can lead to aggregation and precipitation.[3][4]
Troubleshooting Guide
Problem 1: Low or No PEGylation Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis of Activated PEG Ester | The half-life of NHS esters is significantly reduced at higher pH. For instance, at pH 7.4, the half-life can be over 120 minutes, but at pH 9.0, it can be less than 9 minutes.[5] Prepare the activated PEG solution immediately before use and perform the conjugation reaction without delay. Use buffers with a pH range of 7.2-8.5 for optimal reaction efficiency.[6][7] |
| Incorrect Reaction Buffer | Buffers containing primary amines, such as Tris, will compete with the target molecule for the activated PEG linker. Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7] |
| Incomplete Activation of Carboxylic Acid | Ensure the carbodiimide (e.g., EDC) and NHS are fresh and have been stored under anhydrous conditions. Perform the activation step in an appropriate buffer; EDC activation is most efficient at a slightly acidic pH (4.5-6.0) before increasing the pH for the reaction with the amine. |
| Inaccessible Target Amines | The primary amines on your target molecule may be sterically hindered or buried within the protein's structure. Consider gentle denaturation/refolding of the protein or using a longer PEG linker to improve accessibility. |
Problem 2: Protein Aggregation or Precipitation During PEGylation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cross-linking due to Multiple Reactive Sites | If your protein has many accessible primary amines, the PEG linker might bridge two protein molecules, leading to aggregation. To minimize this, reduce the molar ratio of the activated PEG to the protein. A lower protein concentration in the reaction mixture can also reduce the likelihood of intermolecular cross-linking.[3] |
| Protein Instability | The reaction conditions (e.g., pH, temperature) may be destabilizing your protein. Screen different buffer conditions to find one that maintains protein stability. Performing the reaction at a lower temperature (e.g., 4°C) can also be beneficial.[3] |
Problem 3: Loss of Biological Activity of the Conjugate
Possible Causes & Solutions
| Cause | Recommended Solution |
| PEGylation at or near the Active Site | The PEG chain can cause steric hindrance if it attaches near the protein's active or binding site, which can lead to a significant reduction in biological activity.[8][9][10] If the location of the active site is known, consider protecting it with a substrate or competitive inhibitor during the PEGylation reaction. Alternatively, explore different PEGylation chemistries that target other amino acid residues known to be distant from the active site.[3] |
| Denaturation of the Protein | The reaction conditions may have denatured the protein. Ensure the pH and temperature are within the protein's stability range. Analyze the conjugate to confirm its structural integrity post-reaction. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation to a Protein
-
Reagent Preparation:
-
Dissolve your protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in the same buffer.
-
Prepare fresh stock solutions of EDC and NHS in an anhydrous solvent like DMSO or directly in the reaction buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, mix this compound with a 1.5-fold molar excess of both EDC and NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated PEG linker solution to your protein solution. A molar excess of 10 to 50-fold of the PEG linker over the protein is a common starting point.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster at higher pH, but the hydrolysis of the activated ester is also more rapid.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated PEG linker.
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Visualizations
References
- 1. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NHS-PEG-NHS [nanocs.net]
Technical Support Center: Optimizing Reactions with Methylamino-PEG1-acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH conditions for reactions involving Methylamino-PEG1-acid.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functional groups of this compound and at what pH are they reactive?
A1: this compound possesses two reactive functional groups: a secondary methylamino group (-NHCH₃) and a terminal carboxylic acid group (-COOH).
-
Methylamino Group: This group is nucleophilic and reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters. For efficient reaction, the amine should be in its deprotonated, free base form. This is favored at a pH above the pKa of the methylammonium (B1206745) group. The pKa of a similar methylammonium ion is approximately 10.6.[1][2][3][4][5] Therefore, a pH range of 8.0-9.5 is generally recommended to ensure a sufficient concentration of the reactive deprotonated amine while minimizing side reactions.
-
Carboxylic Acid Group: This group can be activated to react with primary amines. A common method is activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic pH range of 4.5-7.2.[6][7][8]
Q2: I am reacting the methylamino group of this compound with an NHS ester. What is the optimal pH?
A2: The optimal pH for reacting the methylamino group with an NHS ester is typically between 8.0 and 9.0. This pH range provides a good balance between having a sufficient concentration of the deprotonated, nucleophilic amine and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH.[1][3][9][10]
Q3: I want to conjugate a protein to the carboxylic acid end of this compound. What is the recommended pH?
A3: This is a two-step process with different optimal pH conditions for each step:
-
Activation of the Carboxylic Acid: The carboxylic acid group should first be activated using a carbodiimide (B86325) reagent like EDC, often in the presence of NHS or sulfo-NHS. This activation step is most efficient at a pH of 4.5-7.2.[6][7][8] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 5-6.[6]
-
Reaction with the Amine: After activation, the resulting NHS ester reacts with primary amines on the protein. This reaction is most efficient at a pH of 7.2-8.5.[2][8] It is common to adjust the pH of the reaction mixture after the activation step.
Q4: Can I perform a one-pot reaction to activate the carboxylic acid and react it with an amine?
A4: While a one-pot reaction is possible, it is often less efficient due to the differing optimal pH requirements for the activation and conjugation steps. For best results, a two-step protocol with a pH adjustment between the steps is recommended.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield when targeting the methylamino group. | pH is too low: The methylamino group is protonated and not sufficiently nucleophilic. | Increase the reaction pH to 8.0-9.0 using a suitable buffer like borate (B1201080) or bicarbonate. |
| pH is too high: The NHS ester or other electrophile is hydrolyzing before it can react with the amine. | Lower the reaction pH to a maximum of 9.0. Ensure the reaction time is not excessively long. | |
| Presence of primary amine-containing buffers (e.g., Tris): These buffers will compete with the this compound for reaction with your electrophile. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[6] | |
| Low reaction yield when targeting the carboxylic acid group. | Inefficient activation of the carboxylic acid: The pH during the EDC/NHS activation step was not optimal. | Ensure the activation step is performed in the pH range of 4.5-7.2 (ideally pH 5-6 with MES buffer).[6][7] |
| Hydrolysis of the activated NHS ester: The pH of the conjugation step was too high, or the time between activation and addition of the amine was too long. | Perform the conjugation step at a pH of 7.2-8.5.[2][8] Add the amine-containing molecule as soon as possible after the activation step. | |
| Quenching of the EDC: The quenching agent was added before the reaction with the amine was complete. | If quenching is necessary, ensure the conjugation reaction has proceeded for a sufficient time before adding a quenching agent like 2-mercaptoethanol.[7] | |
| Product aggregation after purification. | Inappropriate buffer conditions: The pH or ionic strength of the purification buffer may be causing the PEGylated product to aggregate. | Optimize the buffer pH and ionic strength. Consider performing purification steps at a lower temperature (e.g., 4°C). |
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Components
| pH | Methylamino Group (pKa ~10.6) | NHS Ester Stability | Overall Reaction Efficiency |
| < 7.0 | Mostly protonated (-NH₂⁺CH₃), poor nucleophile. | Relatively stable to hydrolysis.[2] | Very low. |
| 7.0 - 8.0 | Increasing concentration of deprotonated, reactive amine. | Moderate stability, hydrolysis starts to become significant.[2] | Moderate, increasing with pH. |
| 8.0 - 9.0 | High concentration of deprotonated, reactive amine. | Less stable, faster hydrolysis.[3] | Optimal range for many applications. |
| > 9.0 | Almost fully deprotonated. | Rapid hydrolysis significantly competes with the desired reaction.[2][3] | Decreasing due to rapid hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Reacting the Methylamino Group with an NHS Ester
-
Dissolve the this compound in a non-amine containing buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate buffer) at a pH between 8.0 and 8.5.[9]
-
Dissolve the NHS ester in a water-miscible organic solvent such as DMSO or DMF.[9]
-
Add the NHS ester solution to the this compound solution with stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if desired.
-
Purify the product using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
Protocol 2: Two-Step Procedure for Conjugating a Primary Amine to the Carboxylic Acid Group
-
Activation Step:
-
Dissolve the this compound in an amine-free buffer with a pH between 5.0 and 6.0 (e.g., 0.1 M MES buffer).
-
Add EDC and NHS (or sulfo-NHS) to the solution. A molar excess of EDC and NHS over the this compound is typically used.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]
-
-
Conjugation Step:
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) or an amine-containing buffer like Tris.
-
Purify the final conjugate using a suitable method (e.g., SEC, ion-exchange chromatography, or affinity chromatography).
-
Visualizations
Caption: Reaction of the methylamino group with an NHS ester.
Caption: Activation and conjugation of the carboxylic acid group.
Caption: Troubleshooting workflow for pH-related issues.
References
- 1. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - What is the pKa of methylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solved Question 1: The pKa of methylamine (CH3NH3+ → CH3NH2 | Chegg.com [chegg.com]
- 6. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation with Methylamino-PEG1-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during PEGylation with Methylamino-PEG1-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it attach to proteins?
This compound is a PEGylation reagent that contains a methylamino group (-CH3NH) at one end and a carboxylic acid (-COOH) at the other, connected by a short PEG spacer. The carboxylic acid group can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the protein surface, forming a stable amide bond. This process is typically mediated by carbodiimide (B86325) chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate.[1][2][3]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[4] Deviations from a protein's optimal stability range can lead to unfolding and exposure of hydrophobic regions, promoting aggregation.[4]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[4]
-
Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[5]
-
Reagent-Induced Precipitation: High concentrations of the PEG reagent or activating agents (EDC/NHS) can sometimes lead to precipitation. Slow, stepwise addition of reagents can mitigate this.[4][5]
-
Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the manipulations involved in the PEGylation process can exacerbate this instability.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to check for visible turbidity or precipitates in the solution.[5]
-
UV-Vis Spectrophotometry: An increase in turbidity can be measured as an increase in absorbance at a wavelength where the protein does not have a specific absorption peak (e.g., 340-600 nm).[4]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[4][6][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.[4] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molecular weight determination, allowing for precise quantification of different oligomeric states.[8][9][10][11]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[4]
Troubleshooting Guide
Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimization of Reaction Conditions
Systematically screen key reaction parameters to identify the optimal conditions for your specific protein. It is highly recommended to perform small-scale screening experiments before proceeding to larger batches.
Table 1: Recommended Starting Ranges for Reaction Condition Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also elevate the risk of aggregation. If aggregation occurs, try reducing the concentration.[4] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher molar excess of PEG can drive the reaction to completion but may also increase the risk of over-labeling and aggregation. Start with a lower ratio and titrate upwards.[4] |
| pH | Activation: 4.5-6.0Conjugation: 7.0-8.0 | The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a slightly acidic pH.[1][2] The subsequent reaction with primary amines on the protein is more efficient at a neutral to slightly basic pH.[1][2] However, the optimal pH will ultimately depend on the stability of your specific protein. |
| Temperature | 4°C to Room Temperature (25°C) | Performing the reaction at a lower temperature (4°C) can slow down the reaction rate and may reduce aggregation.[4][5] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the folded state. |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they stabilize the native protein structure.[5] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Arginine is known to suppress non-specific protein-protein interactions and can help solubilize proteins.[5][12] |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Can prevent surface-induced aggregation and mask hydrophobic patches.[13][14] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking and aggregation.
-
Lower the Temperature: As mentioned, performing the reaction at 4°C will slow down the reaction kinetics.[4]
-
Stepwise Addition of Reagents: Instead of adding the entire volume of activated PEG reagent at once, add it in smaller aliquots over a period of time with gentle mixing.[4] This prevents localized high concentrations of the reagent.[5]
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like MES or HEPES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare Stock Solutions:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant, according to Table 1.
-
Activation of this compound:
-
PEGylation Reaction:
-
Add the appropriate volume of your protein stock solution to the Conjugation Buffer in your reaction tubes.
-
Add the activated this compound solution to the protein solution.
-
Incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., visual inspection, turbidity measurement, DLS, or SDS-PAGE).
Protocol 2: Preparative Scale PEGylation with Aggregation Mitigation
Objective: To perform a larger-scale PEGylation reaction using the optimized conditions from the screening experiment, incorporating strategies to minimize aggregation.
Procedure:
-
Reaction Setup: Based on the optimal conditions determined in Protocol 1, prepare the reaction mixture in an appropriate volume. If stabilizing excipients were found to be beneficial, include them in the Conjugation Buffer.
-
Activation of this compound: Prepare the activated PEG reagent as described in Protocol 1.
-
Stepwise Addition: Add the activated PEG solution to the protein solution in 4-5 small aliquots over 30-60 minutes with continuous gentle stirring.
-
Incubation: Incubate the reaction for the optimized time and at the optimized temperature.
-
Monitoring: Periodically, you can take small aliquots from the reaction mixture to monitor the progress of PEGylation and the potential formation of aggregates using DLS or SEC.
-
Quenching: Stop the reaction by adding the Quenching Buffer.
-
Purification: Remove unreacted PEG and byproducts using a suitable method such as size exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for aggregation.
Caption: Chemical pathway of PEGylation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. encapsula.com [encapsula.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. azonano.com [azonano.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. wyatt.com [wyatt.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. wyatt.com [wyatt.com]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Challenges in the characterization of Methylamino-PEG1-acid products.
Welcome to the technical support center for Methylamino-PEG1-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of this product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing a methylamine (B109427) group and a carboxylic acid, separated by a single ethylene (B1197577) glycol unit. Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media.[1] This bifunctional linker is commonly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a spacer to connect a targeting moiety to a payload.[2]
Q2: I'm seeing broad or distorted peaks in my HPLC analysis of this compound. What could be the cause?
Distorted peak shapes during HPLC analysis of PEGylated compounds can stem from several factors. One common issue is the interaction of the PEG chain with the stationary phase, especially with styrene-divinylbenzene-based columns when using THF as the eluent. Another potential cause is the secondary interaction of the free amine and carboxylic acid groups with the column material. Aggregation of the molecule can also lead to peak broadening.
Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Common impurities in the NMR spectra of synthetic molecules like this compound include residual solvents from synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes), water, and potentially small amounts of starting materials or byproducts from the synthesis. For example, if a Boc-protected precursor was used, you might see traces of t-butyl containing species.
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from moisture.[1] PEG compounds can be susceptible to oxidation and hydrolysis, especially when exposed to light, oxygen, and non-neutral pH conditions. For long-term storage, purging the container with an inert gas like argon or nitrogen is advisable.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape, retention time variability, or loss of resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Column Chemistry | Switch to a column with a different stationary phase (e.g., C18 for reversed-phase). Consider a column specifically designed for polar compounds or mixed-mode chromatography.[3] | Improved peak symmetry and reproducible retention times. |
| Mobile Phase Issues | Ensure the mobile phase pH is appropriate to control the ionization of the amine and carboxylic acid groups. The use of an ion-pairing reagent (e.g., TFA) can improve peak shape for amines.[3] | Sharper, more symmetrical peaks. |
| Column Contamination | Flush the column with a strong solvent wash series. If the problem persists, replace the column. | Restoration of column performance and expected peak shapes. |
| Sample Aggregation | Prepare fresh samples and consider adding organic modifiers or salts to the mobile phase to disrupt aggregates. | Sharper peaks and improved resolution. |
NMR Spectroscopy
Problem: Difficulty in assigning peaks or presence of unknown signals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Residual Solvents | Compare observed impurity peaks with known chemical shifts of common laboratory solvents. | Identification and assignment of impurity signals. |
| Water Peak Obscuring Signals | Use a deuterated solvent with a water suppression sequence or lyophilize the sample from D₂O to reduce the water signal. | Clearer visualization of signals in the water region. |
| pH-dependent Chemical Shifts | The chemical shifts of protons near the amine and carboxylic acid can vary with pH and concentration. Ensure consistent sample preparation. | Reproducible chemical shifts between samples. |
| Degradation | If the sample is old or has been stored improperly, degradation products may be present. Re-purify the sample if necessary. | A clean spectrum matching the expected structure. |
Mass Spectrometry
Problem: Ambiguous molecular ion or unexpected fragments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| In-source Fragmentation | Use a softer ionization technique (e.g., ESI) and optimize ion source parameters to minimize fragmentation. | A clear and abundant molecular ion peak. |
| Adduct Formation | The presence of sodium ([M+Na]⁺) or other salt adducts is common for PEGylated molecules. This can be confirmed by the mass difference. | Identification of the correct molecular ion and adduct peaks. |
| Complex Fragmentation Pattern | For amines, alpha-cleavage is a common fragmentation pathway. The PEG chain can also undergo characteristic cleavages. | Rational interpretation of the fragmentation pattern to confirm the structure. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.
-
Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).
-
Concentration: 5-10 mg/mL.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 30°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled.
-
Expected ¹H NMR Chemical Shifts (in CD₃OD, approximate):
-
~2.7 ppm (s, 3H, -NHCH₃)
-
~3.2 ppm (t, 2H, -CH₂-NH-)
-
~3.6 ppm (t, 2H, -O-CH₂-CH₂-NH-)
-
~3.7 ppm (s, 2H, -O-CH₂-COOH)
Expected ¹³C NMR Chemical Shifts (in CD₃OD, approximate):
-
~35 ppm (-NHCH₃)
-
~50 ppm (-CH₂-NH-)
-
~68 ppm (-O-CH₂-CH₂-NH-)
-
~70 ppm (-O-CH₂-COOH)
-
~175 ppm (-COOH)
Mass Spectrometry (MS)
This protocol describes the analysis by electrospray ionization mass spectrometry (ESI-MS).
-
Instrumentation: ESI-Time of Flight (TOF) or Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) at a flow rate of 5-10 µL/min.
-
Expected Molecular Ion: [M+H]⁺ = 148.0974 m/z for C₆H₁₄NO₃⁺.
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
Technical Support Center: Purification Strategies for Reactions Involving Methylamino-PEG1-acid
This guide provides researchers, scientists, and drug development professionals with effective strategies for removing unreacted Methylamino-PEG1-acid from a reaction mixture. The following FAQs, troubleshooting guides, and detailed protocols address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to remove unreacted this compound from a reaction mixture?
A1: The most effective methods for removing a small, polar, and bifunctional molecule like this compound include chromatography, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] The choice of method is dictated by the physicochemical properties of your desired product (e.g., size, charge, solubility) and the required final purity.
Q2: Why is standard silica (B1680970) gel chromatography often challenging for this separation?
A2: PEG-containing molecules, especially short and polar ones, are known to be difficult to purify using standard silica gel chromatography.[3] They often exhibit "streaking" on TLC plates and elute across many fractions from a column.[3] This is due to their high polarity and ability to interact strongly with the silica stationary phase. While specialized solvent systems (e.g., chloroform/methanol (B129727) with 1-2% formic acid for acidic compounds) can improve separation, other methods are often more reliable.[3]
Q3: My product is a large biomolecule, such as a protein or antibody. What is the most suitable purification technique?
A3: For large molecules, the significant size difference between the product and the small this compound linker makes Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration the methods of choice.[][5][6][7] SEC separates molecules based on their hydrodynamic radius, efficiently removing small reagents and by-products.[][5] Dialysis uses a semi-permeable membrane to achieve the same goal, though it may be slower and less effective at complete removal.[5][6]
Q4: How can I use Liquid-Liquid Extraction (LLE) to remove the PEG linker if my product is a small organic molecule?
A4: LLE is highly effective if your product is soluble in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).[1][8] this compound is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (methylamine) group.[9][10] By washing the organic solution of your reaction mixture with an acidic aqueous solution (e.g., 1M HCl), the basic amine group on the PEG linker will be protonated, making it highly soluble in the aqueous layer.[1] This effectively extracts the unreacted PEG into the water, leaving your purified product in the organic phase.
Q5: What is Solid-Phase Extraction (SPE) and how can it be applied here?
A5: SPE is a form of chromatography using a small, disposable cartridge. For this specific separation, a mixed-mode cation-exchange (MCX) SPE cartridge can be particularly effective.[11] The reaction mixture is loaded onto the cartridge, where basic compounds (like the amine group on the PEG linker) are retained by the cation-exchange sorbent. Your neutral or acidic product can then be washed through, after which the retained PEG linker is discarded.[11]
Method Comparison
| Method | Principle of Separation | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular Size | Large biomolecules (proteins, antibodies) conjugated to the PEG linker.[][7] | High resolution for significant size differences, good for removing small impurities.[5] | Less effective for separating molecules of similar size.[5][6] |
| Liquid-Liquid Extraction (LLE) | Differential Solubility & pKa | Small organic molecules soluble in organic solvents.[1][8] | Fast, inexpensive, and highly scalable. | Can be problematic if emulsions form; requires product to be stable to pH changes. |
| Solid-Phase Extraction (SPE) | Polarity & Charge | Small to medium-sized molecules; ideal for high-throughput screening.[11] | Fast, simple, and can eliminate matrix effects in analytical samples.[11] | Lower capacity than column chromatography; cost of cartridges can be a factor. |
| Ion Exchange Chromatography (IEX) | Net Charge at a given pH | Charged molecules where the product and PEG linker have different isoelectric points.[][6] | High resolution separation based on charge differences.[] | PEGylation can shield charges, potentially reducing separation efficiency.[][6] |
| Precipitation | Solubility | Precipitating a large product (e.g., protein, DNA) away from the soluble PEG linker.[12][13] | Simple and scalable for isolating large products. | May not be suitable for small molecule products; risk of co-precipitation of impurities. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product and PEG co-elute during chromatography. | The chosen method (e.g., SEC) does not provide sufficient resolution between molecules of similar size or polarity. | Switch to a separation technique based on a different principle, such as Ion Exchange (IEX) or Reverse Phase (RP-HPLC).[1][5] Optimize the mobile phase pH in IEX to maximize charge differences. |
| An emulsion forms during Liquid-Liquid Extraction. | The two liquid phases are not separating cleanly, often due to detergents or amphiphilic molecules at the interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. Alternatively, centrifuge the mixture at low speed to break the emulsion. |
| Poor recovery after Solid-Phase Extraction (SPE). | The product is partially retained on the cartridge, or the elution solvent is too weak. | Ensure the loading conditions (pH) are correct. Test a stronger elution solvent or a different SPE sorbent chemistry (e.g., reverse-phase instead of mixed-mode). |
| PEG linker still present after aqueous washes. | Insufficient washing or incorrect pH of the aqueous phase. | Perform multiple washes with the acidic aqueous solution (e.g., 3 x 1M HCl) to ensure complete protonation and extraction of the amine-containing PEG.[1] Confirm the pH of the aqueous wash is below the pKa of the methylamine (B109427) group. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Acid-Base) for Small Molecule Products
This protocol is designed to separate a neutral or acidic organic product from the basic this compound.
Materials:
-
Reaction Mixture
-
Organic Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (Optional, for acidic products)
-
Brine (Saturated NaCl solution)
-
Anhydrous Drying Agent (e.g., Na₂SO₄ or MgSO₄)
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 20 mL of DCM). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. The protonated this compound will move into the upper aqueous layer, while the desired product should remain in the lower organic layer (for DCM).
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat Wash: Repeat the acid wash (steps 2-4) on the collected organic layer two more times to ensure complete removal of the PEG linker.
-
Neutralization (Optional): If your product is acidic and may have moved into the aqueous layer, you can neutralize the combined acidic aqueous layers with sodium bicarbonate and re-extract with the organic solvent.
-
Brine Wash: Wash the final organic layer with an equal volume of brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent. Swirl and let it stand for 5-10 minutes. Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
This protocol is effective for removing the basic PEG linker from a neutral or acidic product.
Materials:
-
Mixed-Mode Cation-Exchange (MCX) SPE Cartridge
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Deionized Water)
-
Sample dissolved in a suitable solvent
-
Wash Solvent (e.g., 2% Formic Acid in Water, followed by Methanol)[11]
-
Elution Solvent (if product is retained)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the MCX cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water to equilibrate the sorbent. Do not allow the sorbent bed to go dry.
-
Sample Loading: Dissolve your reaction mixture in a minimal amount of a suitable solvent and load it onto the cartridge at a slow, steady flow rate (approx. 1 drop/second). The basic this compound will be retained by the sorbent.
-
Washing:
-
Wash the cartridge with 1-2 volumes of 2% formic acid in water to remove any non-retained polar impurities.
-
Wash the cartridge with 1-2 volumes of methanol to elute the neutral/acidic product. Collect this fraction.
-
-
Elution (of PEG for disposal): The retained this compound can be eluted and discarded using a basic solvent (e.g., 5% Ammonium Hydroxide in Methanol).[11]
-
Concentration: The collected fraction containing the purified product can be concentrated under reduced pressure.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 10. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
Strategies to minimize steric hindrance in Methylamino-PEG1-acid conjugations.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize steric hindrance during Methylamino-PEG1-acid conjugations. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugations?
A1: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atoms or groups within a molecule impede a chemical reaction. In this context, it refers to the physical obstruction that can prevent the methylamino group of the PEG linker from accessing and reacting with an activated carboxyl group (e.g., on a protein, nanoparticle, or other molecule).[1][2] This can be caused by the structure of the target molecule itself, where the reactive site may be buried, or by the PEG chain hindering the approach to the reactive site.[3][4]
Q2: Why is minimizing steric hindrance critical for a successful conjugation?
A2: Minimizing steric hindrance is crucial for several reasons:
-
Reaction Efficiency: Overcoming steric barriers is essential to achieve a higher yield of the desired conjugate. Significant hindrance can dramatically slow down or even prevent the reaction from proceeding.[2]
-
Product Homogeneity: Sterically hindered reactions can lead to a heterogeneous mixture of products, including partially conjugated or unconjugated molecules, complicating downstream purification and analysis.[1]
-
Preservation of Biological Activity: If the conjugation site is near a biologically active domain (e.g., an enzyme's active site or a receptor binding site), the attached PEG chain can sterically block interactions with its biological target, leading to a loss of function.[5]
Q3: What are the primary factors contributing to steric hindrance in this type of conjugation?
A3: The main contributing factors are:
-
Accessibility of the Target Carboxyl Group: Carboxyl groups (aspartic acid, glutamic acid) located within deep pockets or shielded by other residues on a protein are difficult to access.[3]
-
Nature of the Linker: While PEG linkers are often used to create space, the this compound linker is relatively short. A short linker may not provide sufficient distance to overcome the steric bulk of the target molecule.[1][6]
-
Local Molecular Environment: The charge and hydrophobicity of the amino acids surrounding the target carboxyl group can influence the approach of the PEG linker.
-
Reaction Conditions: Suboptimal pH, temperature, or solvent conditions can fail to provide the necessary flexibility and reactivity for the molecules to overcome steric barriers.[3][7]
Troubleshooting Guide
Q4: My conjugation yield is very low. How can I determine if steric hindrance is the cause?
A4: Low yield is a common problem. To diagnose if steric hindrance is the root cause, consider the following:
-
Analyze the Conjugation Site: Use molecular modeling software or published structural data to visualize the location of the target carboxyl groups on your biomolecule. If they are in sterically crowded regions, hindrance is a likely culprit.
-
Run Control Reactions: Compare the conjugation efficiency with a small, unhindered amine-containing molecule instead of this compound. If the small molecule conjugates successfully, it strongly suggests the PEG linker is facing steric issues.
-
Vary Linker Length: Test a similar conjugation with a longer PEG-amine linker (e.g., PEG4 or PEG8). A significant increase in yield with a longer linker points directly to a steric hindrance problem with the shorter PEG1.[8][9]
Q5: I'm observing a significant loss of biological activity in my molecule after conjugation. How can I mitigate this?
A5: Loss of activity is often due to the PEG chain sterically blocking a critical functional site.[5]
-
Site-Directed Conjugation: If possible, modify your biomolecule to introduce a unique carboxyl group at a location distant from the active site. This ensures the PEG chain is attached in a region where it will not interfere with function.
-
Use a Cleavable Linker: An alternative strategy is to use a cleavable PEG linker. This allows the PEG chain to provide its benefits (e.g., improved pharmacokinetics) and then be cleaved to release the active molecule at the target site.[4]
-
Optimize PEG Size: While this guide focuses on PEG1, sometimes a larger PEG chain can extend far enough from the surface to avoid interfering with a specific binding pocket, though this must be empirically tested.[10]
Q6: How can I optimize my reaction conditions to overcome steric barriers?
A6: Adjusting reaction parameters can help overcome moderate steric hindrance:
-
pH Optimization: The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is favored at a slightly alkaline pH of 7.2-8.5.[7][11][12] Running the amination step at the higher end of this range (e.g., pH 8.0-8.5) can increase the nucleophilicity of the methylamino group, helping to drive the reaction forward.
-
Temperature and Time: For sterically hindered reactions, increasing the reaction time (e.g., overnight at 4°C or 4-6 hours at room temperature) can lead to higher yields.[7] A modest increase in temperature may also help, but must be balanced against the potential for biomolecule degradation.
-
Use of Co-solvents: Adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF can sometimes improve solubility and alter the conformation of the biomolecule slightly, potentially exposing the target site more favorably.[7]
Data Presentation: Optimizing Reaction Parameters
The following table provides representative data on how reaction parameters can influence the efficiency of a sterically hindered conjugation.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| pH of Amine Coupling | pH 7.2 | 35% | pH 8.2 | 60% | Higher pH increases amine nucleophilicity, helping to overcome activation energy barriers.[3] |
| Molar Ratio (PEG:Target) | 2:1 | 25% | 10:1 | 55% | A higher excess of the PEG linker can drive the reaction equilibrium toward product formation.[7] |
| Reaction Time (RT) | 1 hour | 30% | 4 hours | 65% | Hindered reactions proceed slower; allowing more time can significantly increase the final yield.[7] |
| Co-solvent | 0% DMSO | 40% | 10% DMSO | 55% | May improve reagent solubility and slightly alter protein conformation to expose reactive sites.[7] |
Note: Data are illustrative and actual results will vary based on the specific molecules involved.
Visualization of Key Processes
Here are diagrams illustrating the experimental workflow, troubleshooting logic, and reaction mechanism for this compound conjugations.
Caption: General workflow for conjugating this compound.
Caption: Troubleshooting logic for low conjugation yield.
Caption: EDC/NHS mediated conjugation reaction mechanism.
Experimental Protocols
Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes a general method for conjugating this compound to accessible carboxyl groups (aspartic/glutamic acid residues) on a protein.
Materials:
-
Protein of interest containing surface-accessible carboxyl groups.
-
This compound (e.g., BroadPharm BP-22918)[13]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Coupling Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.[12][15]
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassettes).
Procedure:
1. Reagent Preparation: a. Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL. b. Immediately before use, prepare a 100 mM stock solution of this compound in Coupling Buffer. c. Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or cold Activation Buffer.[14][15]
2. Activation of Protein Carboxyl Groups: a. To the protein solution, add the EDC stock solution to a final molar excess of 10-20 fold over the protein. b. Immediately add the NHS stock solution to the same final molar excess. c. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[12]
3. Conjugation Reaction: a. Optional but recommended: To remove excess EDC/NHS and exchange the buffer, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer (pH 7.5-8.0). This step improves efficiency and reduces side reactions. b. If not performing buffer exchange, adjust the pH of the activated protein solution to 7.5-8.0 by adding a small amount of 1 M phosphate buffer. c. Add the this compound solution to the activated protein. Use a molar excess of 10-50 fold of the PEG linker over the protein. The optimal ratio should be determined empirically. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]
4. Quenching and Purification: a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[7][12] b. Remove unconjugated PEG linker and byproducts by SEC or dialysis. c. Analyze the final conjugate using SDS-PAGE (to observe the mass shift) and mass spectrometry (to confirm the degree of PEGylation).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. broadpharm.com [broadpharm.com]
Addressing the stability issues of Methylamino-PEG1-acid in solution.
Technical Support Center: Methylamino-PEG1-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1:
-
Solid Form: For long-term stability, store solid this compound at -20°C, under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] For short-term storage, room temperature in a desiccated and sealed container is also acceptable.[3]
-
In Solution: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into small, single-use volumes and store at -20°C or lower. Avoid repeated freeze-thaw cycles. The stability in solution is dependent on the solvent and buffer conditions as outlined below.
Q2: What are the most suitable solvents and buffers for dissolving this compound?
A2: this compound is soluble in water and other polar organic solvents like DMSO and DMF.[2][4] For bioconjugation reactions, aqueous buffers are commonly used. It is crucial to use non-amine-containing buffers, especially if the carboxylic acid end of the molecule is to be activated for reaction with another amine.
Recommended Solvents and Buffers
| Solvent/Buffer | pH Range | Recommendations and Considerations |
| Deionized Water | N/A | Suitable for creating stock solutions. Ensure high purity. |
| DMSO, DMF | N/A | Use anhydrous grade to prepare concentrated stock solutions. |
| PBS (Phosphate-Buffered Saline) | 7.2 - 7.4 | Commonly used for bioconjugation. |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.0 - 6.7 | Recommended for EDC/NHS chemistry to activate the carboxylic acid. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | A non-amine-containing buffer suitable for many applications. |
| Borate Buffer | 8.0 - 9.0 | Can be used for reactions involving the amine group. |
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation data for this compound is not extensively published, potential degradation can be inferred from the chemical nature of its functional groups (a secondary amine, a PEG linker, and a carboxylic acid).
-
Oxidation: The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidation, which may be initiated by trace metal ions or exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light. This can lead to the formation of impurities like formaldehyde, acetaldehyde, formic acid, and glycolic acid. The secondary amine can also be susceptible to oxidation.
-
Reaction with Aldehydes/Ketones: The methylamino group can react with aldehydes and ketones present as impurities in solvents or other reagents.[1][5]
-
Incompatibility with Strong Acids/Alkalis and Oxidizing/Reducing Agents: Exposure to strong acids, bases, oxidizing agents, or reducing agents can lead to degradation.[6]
Q4: How can I detect if my this compound solution has degraded?
A4: Degradation may not always be visible. However, you might observe a change in the solution's color or clarity. For accurate assessment, analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) to check for the appearance of new peaks or a decrease in the main peak's area.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to identify the masses of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for changes in the chemical structure.
Troubleshooting Guides
Problem 1: Inconsistent or low yield in my conjugation reaction.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh solution of this compound immediately before use. |
| Incompatible buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine) if you are activating the carboxylic acid.[7] |
| Incorrect pH | Optimize the pH of your reaction. For activating the carboxylic acid with EDC/NHS, a pH of 5.0-6.0 is often optimal for the activation step, followed by an adjustment to pH 7.2-7.5 for the reaction with the amine.[7] |
| Presence of contaminants | Use high-purity solvents and reagents. Be aware of potential aldehyde or ketone contaminants. |
Problem 2: I suspect my stored solution of this compound is no longer active.
| Potential Cause | Troubleshooting Step |
| Degradation during storage | It is best practice to use fresh solutions. If you must store solutions, aliquot into single-use volumes and store at -20°C or below. Avoid freeze-thaw cycles. |
| Hydrolysis or oxidation | Analyze an aliquot of your stored solution using HPLC or LC-MS to check for degradation products. Compare the chromatogram to that of a freshly prepared solution. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Use the stock solution immediately. If short-term storage is required, blanket the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C.
General Protocol for Stability Testing in a Custom Buffer
-
Prepare a solution of this compound in your buffer of interest at the desired concentration.
-
Divide the solution into several aliquots in separate, sealed vials.
-
Store the aliquots under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Analyze the samples immediately by HPLC or LC-MS.
-
Compare the peak area of the intact this compound and look for the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 2. Amino-PEG1-acid, HCl, 144942-89-2 | BroadPharm [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Hydroxy-PEG1-methylamine, 85475-01-0 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Best practices for storing and handling Methylamino-PEG1-acid.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing Methylamino-PEG1-acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are differing recommendations for the optimal storage of this compound. Some suppliers suggest storage at room temperature in a dry, sealed container.[1] However, for long-term storage and to minimize degradation, it is often recommended to store the compound at -20°C.[2][3] To prevent moisture condensation, which can hydrolyze the compound, it is crucial to allow the vial to equilibrate to room temperature before opening. For stock solutions, storage at -20°C is recommended.[3]
Q2: What solvents can be used to dissolve this compound?
The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media.[4] For creating stock solutions, water-miscible organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[3]
Q3: What are the reactive functional groups of this compound and their primary reactions?
This compound is a bifunctional linker with two reactive groups:
-
Methylamine (B109427) group (-NHCH₃): This secondary amine is reactive with carboxylic acids, activated esters (like NHS esters), aldehydes, and ketones.[2][4]
-
Carboxylic acid group (-COOH): This group can react with primary amines in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[4]
Q4: What are the key applications of this compound?
This compound is widely used in bioconjugation and drug delivery.[1] It serves as a linker to connect molecules, for instance, in the development of Antibody-Drug Conjugates (ADCs).[1] It is also utilized to modify peptides, proteins, and other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.[1]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Q: I am observing very low or no yield in my conjugation reaction. What are the potential causes and solutions?
A: Low conjugation efficiency can stem from several factors related to the reactants, reaction conditions, or the linker itself.
-
Inactive Reagents:
-
Problem: The functional groups on your target molecule (e.g., primary amines or carboxylic acids) may be sterically hindered or have lost reactivity. This compound itself can degrade if not stored properly.
-
Solution: Ensure the purity and activity of your starting materials. For proteins, confirm the availability of reactive residues. Always allow this compound to warm to room temperature before opening to prevent moisture contamination.
-
-
Suboptimal Reaction Conditions:
-
Problem: The pH of the reaction buffer is critical for efficient coupling. For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction of the activated ester with a primary amine is optimal at a pH of 7-8.[5] Using buffers containing primary amines (e.g., Tris or glycine) will compete with the desired reaction.[3]
-
Solution: Use a two-step coupling procedure where the activation is performed at a lower pH, followed by adjusting the pH to the optimal range for the conjugation step.[5] Employ non-amine-containing buffers such as MES for the activation step and PBS for the conjugation step.[5][6]
-
-
Incorrect Molar Ratios:
-
Problem: An insufficient molar excess of the linker or coupling reagents can lead to incomplete reaction.
-
Solution: Optimize the molar ratio of this compound and coupling reagents to your target molecule. A molar excess of the linker is often required to drive the reaction to completion.
-
Issue 2: Undesired Side Reactions
Q: How can I minimize side reactions during my conjugation experiment?
A: The bifunctional nature of this compound requires careful control of reaction conditions to ensure chemoselectivity.
-
Problem: If you intend to react the methylamine group, the carboxylic acid group could potentially react if the appropriate activating agents are present. Conversely, when activating the carboxylic acid, the methylamine could self-react or react with other activated linkers.
-
Solution:
-
pH Control: The reactivity of the amine group is pH-dependent. By maintaining the appropriate pH, you can favor one reaction over the other.
-
Protecting Groups: For multi-step syntheses, consider using a protected version of this compound to block one of the functional groups until it is needed.
-
Stoichiometry: Use a controlled molar ratio of reactants to minimize polymerization or self-conjugation.
-
Quenching: Quench the reaction after a specific time to prevent the formation of byproducts. For EDC/NHS reactions, hydroxylamine (B1172632) or 2-mercaptoethanol (B42355) can be used to quench the reaction.[5][7]
-
Quantitative Data
Disclaimer: The following data is based on information for similar PEG-acid and amino-PEG compounds. It should be used as a guideline, and it is recommended to perform specific characterization for this compound.
| Parameter | Value | Source |
| Storage Temperature | Room Temperature (short-term), -20°C (long-term) | [1][2][3] |
| Recommended Solvents | Water, Dimethylsulfoxide (DMSO), Dimethylformamide (DMF) | [3][4] |
| Optimal pH for -COOH Activation (with EDC/NHS) | 4.5 - 7.2 | [5] |
| Optimal pH for Amine Coupling | 7.0 - 8.0 | [5] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of a Primary Amine-Containing Molecule to the Carboxylic Acid of this compound
This protocol provides a general procedure. Optimal conditions may vary depending on the specific molecules involved.
Materials:
-
This compound
-
Molecule with a primary amine (Protein X)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Prepare a stock solution of Protein X in the Coupling Buffer.
-
Freshly prepare solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the this compound solution.
-
Add the EDC and NHS solutions to the this compound solution. A typical molar excess is 2-5 fold of EDC and NHS over the linker.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated this compound solution to the Protein X solution.
-
The pH of the reaction mixture should be between 7.2 and 7.5 for optimal coupling. If necessary, adjust the pH with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Experimental workflow for EDC/NHS coupling.
Caption: Troubleshooting low conjugation yield.
References
- 1. This compound [myskinrecipes.com]
- 2. Hydroxy-PEG1-methylamine, 85475-01-0 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Peptides Modified with Methylamino-PEG1-acid and Its Alternatives
For researchers, scientists, and drug development professionals, the chemical modification of peptides is a critical step to enhance their properties for therapeutic use or to improve their detectability in bioanalytical assays. The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to increase the solubility, stability, and in vivo circulation half-life of peptide-based drugs. Methylamino-PEG1-acid is one such reagent that introduces a short PEG linker, which can be advantageous for specific applications where a minimal modification is desired.
This guide provides an objective comparison of peptide modification using this compound with other common amine-reactive PEGylation strategies. We will delve into the experimental protocols, present comparative data, and visualize key workflows and biological pathways relevant to the application of these modified peptides.
Comparison of Amine-Reactive PEGylation Reagents
The most common strategy for PEGylating peptides is to target primary amines, which are present at the N-terminus of the peptide and on the side chain of lysine (B10760008) residues. This compound belongs to the class of PEG reagents possessing a carboxylic acid group, which requires activation to react with amines. This is often compared with reagents that come pre-activated, such as those with an N-hydroxysuccinimide (NHS) ester.
| Feature | This compound (with EDC/NHS) | mPEG-NHS Ester | mPEG-Nitrophenyl Carbonate (NPC) |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Activating Agent | Required (e.g., EDC, NHS) | Pre-activated | Pre-activated |
| Bond Formed | Stable amide bond | Stable amide bond | Stable urethane (B1682113) bond |
| Reaction pH | Biphasic: Activation at pH 4.5-6.0; Conjugation at pH 7.2-8.5 | Optimal at pH 7.0-8.5[1] | Optimal at pH 7.0-8.0 |
| Byproducts | Urea derivative, NHS | N-hydroxysuccinimide | p-nitrophenol (can be monitored spectrophotometrically)[2] |
| Reagent Stability | PEG-acid is stable; activated ester is moisture-sensitive | Highly moisture-sensitive; requires fresh preparation[3] | More stable in aqueous solutions than NHS esters[2] |
| Reaction Control | Two-step process offers some control over activation and conjugation | Rapid reaction, can be harder to control | Slower reaction kinetics compared to NHS esters, allowing for more control[2] |
Experimental Protocols
Detailed and robust protocols are essential for reproducible peptide modification and subsequent analysis. Below are methodologies for peptide PEGylation using a PEG-acid reagent (applicable to this compound) and a pre-activated PEG-NHS ester, followed by a general protocol for mass spectrometry analysis.
Protocol 1: Peptide Modification with this compound using EDC/NHS Activation
This protocol describes the two-step process of activating the carboxylic acid group of this compound and then conjugating it to a peptide.
-
Reagent Preparation :
-
Dissolve the peptide to a final concentration of 1-5 mg/mL in a non-amine-containing buffer, such as 0.1 M MES buffer, pH 5.5.
-
Prepare a 10-fold molar excess of this compound in the same buffer.
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMSO or DMF at a concentration of 100 mM.
-
-
Activation of this compound :
-
Add a 1.2-fold molar excess of both EDC and NHS solution to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Peptide :
-
Add the activated this compound solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.5-8.0 using a non-amine buffer like 0.1 M phosphate (B84403) buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification :
-
Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Protocol 2: Peptide Modification with mPEG-NHS Ester
This protocol outlines the more direct, one-step conjugation using a pre-activated PEG-NHS ester.
-
Reagent Preparation :
-
Conjugation Reaction :
-
Quenching and Purification :
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purify the PEGylated peptide using RP-HPLC or SEC to remove unreacted PEG reagent and byproducts.
-
Protocol 3: Mass Spectrometry Analysis of PEGylated Peptides
This protocol provides a general workflow for the analysis of the purified PEGylated peptide.
-
Sample Preparation :
-
Lyophilize the purified PEGylated peptide fractions.
-
Reconstitute the peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[6]
-
-
Mass Spectrometry :
-
Analyze the sample using either MALDI-TOF or LC-ESI-MS.
-
For MALDI-TOF : Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI target plate. Acquire data in positive ion mode.
-
For LC-ESI-MS : Inject the sample onto an LC system coupled to an electrospray ionization mass spectrometer. Separate the PEGylated peptide from any remaining impurities using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The mass spectrometer should be operated in positive ion mode, scanning a mass range appropriate for the expected mass of the PEGylated peptide.[6]
-
-
Data Analysis :
-
Process the raw data to determine the molecular weight of the modified peptide. The mass spectrum should show a mass shift corresponding to the mass of the attached PEG moiety.
-
For LC-MS data, the PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.
-
Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence and localize the site of PEGylation.
-
Quantitative Data and Performance Comparison
Obtaining direct, publicly available quantitative data comparing the reaction efficiency and mass spectrometry performance of this compound with its alternatives is challenging. Such data is often generated internally by reagent manufacturers or in specific research contexts that are not broadly published. However, based on the known chemistry of these reagents, we can construct a table of expected performance metrics.
| Performance Metric | This compound (with EDC/NHS) | mPEG-NHS Ester |
| Expected Labeling Efficiency | Moderate to High (dependent on activation efficiency) | High |
| Reaction Time | Longer (two-step process) | Shorter (one-step process) |
| Side Reactions | Potential for side reactions with EDC (e.g., N-acylurea formation) | Hydrolysis of the NHS ester is the main competing reaction |
| MS Signal Intensity | Generally good; the small PEG moiety has minimal impact on ionization | Good; may see slight suppression with larger PEG chains |
| Sequence Coverage (MS/MS) | High; fragmentation is usually not significantly affected by the small PEG group | Can be slightly reduced with larger PEG chains due to steric hindrance or altered fragmentation patterns |
| Purity of Crude Product | May contain more byproducts due to the activation step | Generally cleaner, with the main impurity being hydrolyzed PEG reagent |
Visualizing the Workflow and Biological Context
Diagrams created using Graphviz can effectively illustrate the experimental process and the biological relevance of PEGylated peptides.
Caption: Experimental workflow for peptide PEGylation and subsequent mass spectrometry analysis.
PEGylated peptides are frequently used to improve the therapeutic properties of peptide ligands that target cell surface receptors, such as G protein-coupled receptors (GPCRs).
Caption: Simplified G protein-coupled receptor (GPCR) signaling pathway activated by a peptide ligand.
Conclusion
The choice of a PEGylation reagent for modifying peptides for mass spectrometry analysis depends on several factors, including the desired stability of the resulting conjugate, the required reaction conditions, and the ease of the workflow. This compound, requiring activation via EDC/NHS, offers a stable amide linkage but involves a more complex, two-step protocol compared to pre-activated reagents like mPEG-NHS esters. While mPEG-NHS esters provide a simpler and faster one-step reaction, the reagent itself is more sensitive to hydrolysis. For applications where a small, defined PEG linker is necessary, this compound is a viable option, provided the experimental conditions are carefully optimized. The subsequent mass spectrometry analysis is crucial to confirm successful conjugation, determine the site of modification, and ensure the purity of the final product.
References
- 1. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 2. nbinno.com [nbinno.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. enovatia.com [enovatia.com]
- 6. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of Methylamino-PEG1-acid Derivatives using NMR Spectroscopy
For researchers and professionals in drug development and bioconjugation, precise structural confirmation of linker molecules is paramount. Methylamino-PEG1-acid and its derivatives are versatile bifunctional linkers, prized for their ability to bridge molecules while imparting hydrophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of these compounds. This guide provides a comparative overview of using NMR for this purpose, supported by experimental data and protocols, and contrasts it with alternative analytical techniques.
Structural Confirmation by NMR: A Detailed Look
NMR spectroscopy allows for the non-destructive analysis of molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of a this compound derivative will typically show characteristic signals for the methylamino group, the PEG linker, and the carboxylic acid terminus (or its derivative).
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone. While less sensitive, it offers a clearer picture of the carbon framework without the complexities of proton-proton coupling. Key signals will correspond to the carbonyl carbon of the acid, the carbons of the PEG chain, and the methyl carbon of the amino group.
Comparative Data for this compound Derivatives
To illustrate the utility of NMR, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and two common derivatives: its methyl ester and its Boc-protected form. These values are representative and may vary slightly based on the solvent and concentration.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | -NH(CH₃) | ~ 2.4 (s, 3H) | ~ 36 |
| -CH₂-NH- | ~ 2.7 (t, 2H) | ~ 50 | |
| -O-CH₂-CH₂-NH- | ~ 3.5 (t, 2H) | ~ 70 | |
| -O-CH₂-COOH | ~ 4.1 (s, 2H) | ~ 68 | |
| -COOH | ~ 10-12 (br s, 1H) | ~ 173 | |
| This compound Methyl Ester | -NH(CH₃) | ~ 2.4 (s, 3H) | ~ 36 |
| -CH₂-NH- | ~ 2.7 (t, 2H) | ~ 50 | |
| -O-CH₂-CH₂-NH- | ~ 3.5 (t, 2H) | ~ 70 | |
| -O-CH₂-COOCH₃ | ~ 4.2 (s, 2H) | ~ 68 | |
| -COOCH₃ | ~ 3.7 (s, 3H) | ~ 52 | |
| C=O | N/A | ~ 171 | |
| Boc-NH(CH₃)-PEG1-acid | -N(Boc)(CH₃) | ~ 2.8 (s, 3H) | ~ 38 |
| -C(CH₃)₃ | ~ 1.4 (s, 9H) | ~ 28 | |
| -CH₂-N(Boc)- | ~ 3.3 (t, 2H) | ~ 48 | |
| -O-CH₂-CH₂-N(Boc)- | ~ 3.6 (t, 2H) | ~ 70 | |
| -O-CH₂-COOH | ~ 4.1 (s, 2H) | ~ 68 | |
| -COOH | ~ 10-12 (br s, 1H) | ~ 173 | |
| C=O (Boc) | N/A | ~ 156 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is common for many organic molecules. For compounds with exchangeable protons like carboxylic acids and amines, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be beneficial as it often allows for the observation of these protons.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
Workflow for Structural Confirmation
The logical flow of confirming the structure of a this compound derivative using NMR is outlined below.
Comparison with Alternative Techniques
While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity, requiring milligram quantities of sample. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity (microgram to nanogram scale). Provides accurate molecular weight information. Can be coupled with chromatography (LC-MS) for mixture analysis.[2] | Does not provide detailed structural connectivity information. Fragmentation patterns can be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast and simple to use. Provides information about the presence of specific functional groups (e.g., C=O, N-H, O-H). | Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups. |
References
Functional assays to validate the activity of Methylamino-PEG1-acid bioconjugates.
For researchers, scientists, and drug development professionals, the functional validation of a bioconjugate is a critical step in establishing its therapeutic potential. The choice of linker, such as Methylamino-PEG1-acid, can significantly influence the efficacy, stability, and pharmacokinetic profile of the final molecule. This guide provides an objective comparison of functional assays to validate the activity of bioconjugates synthesized with this compound, offering supporting experimental data and detailed protocols for key methodologies.
This compound is a short, hydrophilic, non-cleavable linker. Its single polyethylene (B3416737) glycol (PEG) unit enhances solubility, while the methylamino and carboxylic acid groups provide reactive handles for conjugation. Understanding how to assess the impact of this linker on the biological activity of the conjugated molecule is paramount. This guide will explore essential in vitro functional assays, compare the expected performance of a short PEG linker with other alternatives, and provide the necessary protocols to implement these validation studies in your laboratory.
Comparative Analysis of Linker Performance in Functional Assays
The choice of linker can introduce a trade-off between various performance metrics. Shorter PEG linkers, like this compound, are often associated with high in vitro potency, while longer PEG chains can improve in vivo half-life at the potential cost of reduced immediate cellular activity. The following tables summarize quantitative data from various studies to illustrate these trends.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Type | Bioconjugate Example | Target Cell Line | IC50 (nM) | Key Observation |
| Short PEG (e.g., PEG4) | scFv-PEG4-DM1 | GD2-positive B78-D14 | ~10 | High in vitro potency with a short PEG linker.[1] |
| Longer PEG (e.g., 4 kDa) | ZHER2-PEG4K-MMAE | HER2-positive NCI-N87 | ~2.5 | Longer PEG chain led to a 4.5-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.[2] |
| Longer PEG (e.g., 10 kDa) | ZHER2-PEG10K-MMAE | HER2-positive NCI-N87 | ~11 | A 10 kDa PEG chain resulted in a 22-fold decrease in in vitro cytotoxicity.[2] |
Table 2: Influence of Linker Type on Receptor Binding Affinity
| Linker Type | Bioconjugate Example | Receptor | IC50 / Kd | Key Observation |
| Amine Coupling (NPEG4) | aHISNPEG4 | FcγIIb (CD32b) | Minor Change | Minimal impact on Fc receptor binding.[3] |
| Thiol Coupling (TPEG8) | aHISTPEG8 | FcγIIb (CD32b) | Minor Change | Thiol conjugation with a PEG8 linker showed a slight decrease in affinity.[3] |
| Non-cleavable (SMCC) | TmAb-SMCC-Drug | FcγRIIIa | Increased Affinity | Conjugation with a non-cleavable linker increased binding affinity to the Fc receptor.[4] |
Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Non-Cleavable (e.g., SMCC, this compound) | Relies on lysosomal degradation of the antibody to release the payload.[5][6][7][8][9] | High plasma stability, predictable pharmacokinetics, generally lower systemic toxicity.[6][10] | No bystander effect, requires high antigen expression and efficient internalization.[6][11] |
| Cleavable (e.g., Val-Cit, Hydrazone, Disulfide) | Payload release is triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, reducing agents).[8][9][10][11][12] | Potential for bystander killing of neighboring antigen-negative tumor cells, can be effective for heterogeneous tumors.[5][8][11] | Can have lower plasma stability, leading to premature payload release and potential off-target toxicity.[7] |
Key Functional Assays and Experimental Protocols
To validate the activity of a this compound bioconjugate, a panel of functional assays is recommended. The specific assays will depend on the nature of the conjugated molecule (e.g., a cytotoxic drug, a targeting ligand, or a therapeutic protein).
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay is fundamental for bioconjugates with a cytotoxic payload, such as antibody-drug conjugates (ADCs). It measures the metabolic activity of cells as an indicator of cell viability after treatment with the bioconjugate.[13]
Experimental Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[14]
-
Treatment: Prepare serial dilutions of the this compound bioconjugate, the unconjugated payload, and a relevant control (e.g., an unconjugated antibody) in cell culture medium. Replace the existing medium with 100 µL of the treatment solutions and incubate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14][15]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Receptor-Ligand Binding Assay
This assay is crucial for bioconjugates that target a specific cell surface receptor. It determines if the conjugation process with this compound has altered the binding affinity of the targeting moiety. Radioligand binding assays are a common and sensitive method.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.[16]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled competitor (the this compound bioconjugate).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).[16]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the bioconjugate to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to assess the binding of a bioconjugate to its target protein. This is a non-radioactive alternative to the radioligand binding assay.
Experimental Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the target protein (antigen) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C.[17]
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]
-
Sample Incubation: Add serial dilutions of the this compound bioconjugate to the wells and incubate for 2 hours at room temperature.[18]
-
Detection Antibody: If the bioconjugate contains an antibody component, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody can be added. If the bioconjugate does not contain an antibody, a primary antibody against the conjugated molecule can be used, followed by an enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.[18]
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). A color change will occur in proportion to the amount of bound bioconjugate.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance versus the concentration of the bioconjugate to determine the binding characteristics.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. researchhub.com [researchhub.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 18. mabtech.com [mabtech.com]
The Balancing Act of Bioconjugation: A Comparative Guide to Methylamino-PEG1-acid and Longer Chain PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a paramount challenge. The linker, a seemingly simple molecular bridge, plays a critical role in dictating the overall efficacy, safety, and pharmacokinetic profile of these complex therapeutics. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides an objective comparison of the shortest of these, Methylamino-PEG1-acid, with its longer chain counterparts, supported by experimental data to inform the selection of the optimal linker for a given application.
The inclusion of PEG linkers in bioconjugates, such as antibody-drug conjugates (ADCs), offers a multitude of advantages, including enhanced solubility, reduced immunogenicity, and improved stability.[1][2] However, the length of the PEG chain is a crucial variable that can dramatically influence the performance of the resulting conjugate.[3][4] The choice of linker length, from the minimalist this compound to extensive polymer chains, represents a delicate balance between competing desirable properties.[5]
Data Presentation: A Quantitative Comparison of PEG Linker Properties
The following table summarizes the impact of PEG linker length on key physicochemical and biological properties of bioconjugates, with this compound representing the shortest end of the spectrum. The data is a synthesis of findings from multiple studies and should be interpreted in the context of the specific experimental systems cited.
| Property | This compound (Shortest Chain) | Shorter Chain PEGs (e.g., PEG2-PEG8) | Longer Chain PEGs (e.g., PEG12-PEG24 and beyond) |
| Solubility & Hydrophilicity | Provides a minimal increase in hydrophilicity.[6][7] | Moderately improves the solubility of hydrophobic payloads.[8][9] | Significantly enhances aqueous solubility, which is crucial for preventing aggregation of ADCs with hydrophobic drugs.[10][11] |
| Pharmacokinetics (PK) | Expected to have a minimal impact on circulation half-life. | Can lead to faster blood clearance compared to non-PEGylated counterparts in some contexts.[3][12] | Generally leads to a significant increase in circulation half-life and a decrease in clearance rate.[3][13] For example, a 10 kDa PEG linker increased the half-life of an affibody-drug conjugate by 11.2-fold.[3][14] |
| In Vitro Potency (e.g., IC50) | May lead to high in vitro potency due to minimal steric hindrance. | Often associated with higher in vitro potency compared to longer linkers.[5] In one study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[15] | Can sometimes lead to a decrease in in vitro potency. For instance, 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, in one study.[13][14] |
| In Vivo Efficacy | Efficacy is highly dependent on the specific application and target. | May result in lower in vivo efficacy compared to longer linkers if rapid clearance is a limiting factor. ADCs with 2 and 4 PEG units showed a 35-45% decrease in tumor weights in one study.[16] | Often enhances in vivo efficacy, particularly for hydrophobic payloads, by improving tumor accumulation.[5][17] ADCs with 8, 12, and 24 PEG units led to a 75-85% reduction in tumor weights.[16] |
| Immunogenicity | Unlikely to provide significant shielding from the immune system. | Provides some shielding, but may be less effective at reducing immunogenicity compared to longer chains.[2] | Creates a protective hydration shell that can reduce recognition by the immune system and decrease immunogenicity.[10][18] |
| Stability | The inherent stability of the methylamino and acid functional groups is high. | Generally stable, with stability depending on the specific end groups used for conjugation.[11] | The flexible PEG chain can protect the conjugated molecule from enzymatic degradation.[4][9] |
Experimental Protocols: Methodologies for Comparative Analysis
To empirically determine the optimal PEG linker length for a specific bioconjugate, a series of well-defined experiments are necessary. Below are detailed protocols for key comparative studies.
ADC Synthesis and Characterization
This protocol outlines a general method for conjugating a drug-linker to an antibody.
-
Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]
-
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. The PEG linker of a defined length (e.g., this compound, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[5]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.[5]
-
Purification: The resulting ADC is purified from unreacted drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC).[13]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation. This can be done using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[13][15]
Pharmacokinetic (PK) Study in Rodents
This protocol describes how to assess the in vivo circulation time of ADCs with different PEG linker lengths.
-
Animal Model: Healthy mice or rats are used for the study.[5]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[5]
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.[13]
-
Quantification: The concentration of the ADC in the plasma is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[5][13]
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).[12]
In Vivo Antitumor Efficacy Study
This protocol is used to evaluate the therapeutic efficacy of ADCs with different PEG linkers in a tumor-bearing animal model.
-
Animal Model: A tumor-xenograft model is established by inoculating immunocompromised mice with cancer cells.[3]
-
Treatment Groups: Once tumors reach a palpable size, the animals are randomized into different treatment groups, including groups for each ADC construct, a vehicle control, and potentially a non-PEGylated control.[3]
-
Administration: The ADCs and control agents are administered according to a specific dosing schedule.[3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[3]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.[13]
Mandatory Visualization: Diagrams of Key Processes and Relationships
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing different PEG linkers.
Caption: Logical relationship of PEG chain length and its influence on key linker properties.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 7. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
The Unseen Advantage: A Comparative Guide to Monofunctional PEG Linkers like Methylamino-PEG1-acid
For researchers, scientists, and drug development professionals, the precise control of bioconjugation is paramount. The choice of a linker molecule can dramatically impact the efficacy, stability, and safety of a therapeutic or diagnostic agent. This guide provides an objective comparison of monofunctional polyethylene (B3416737) glycol (PEG) linkers, exemplified by Methylamino-PEG1-acid, against other PEG alternatives, supported by experimental data and detailed protocols.
Monofunctional PEG linkers, characterized by a single reactive group, offer a distinct advantage in bioconjugation by preventing unwanted crosslinking and polymerization. This leads to more homogenous and well-defined conjugates, a critical factor in the development of therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins. This compound, with its terminal methylamine (B109427) and carboxylic acid groups, provides a versatile platform for controlled conjugation to a variety of biomolecules.
Performance Comparison: Monofunctional vs. Bifunctional PEG Linkers
The primary advantage of a monofunctional linker like this compound lies in the prevention of uncontrolled cross-linking. Homobifunctional linkers, possessing two identical reactive groups, can lead to the formation of protein aggregates, which can induce immunogenicity and reduce therapeutic efficacy. Heterobifunctional linkers offer more control than their homobifunctional counterparts but can still result in a mixture of products if not used in a sequential manner. Monofunctional linkers, by their very nature, cap the reactive site after conjugation, ensuring a 1:1 stoichiometry between the PEG linker and the target molecule.
| Parameter | Monofunctional PEG Linker (e.g., this compound) | Homobifunctional PEG Linker (e.g., NHS-PEG-NHS) | Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide) |
| Control over Conjugation | High: Prevents crosslinking, leading to well-defined conjugates. | Low: Prone to uncontrolled polymerization and aggregation. | Moderate to High: Requires sequential addition for controlled conjugation. |
| Product Homogeneity | High: Results in a more uniform product with a defined drug-to-antibody ratio (DAR).[1] | Low: Often yields a heterogeneous mixture of conjugates. | Moderate: Can produce a relatively homogenous product with careful reaction control. |
| Conjugation Efficiency | Dependent on reaction conditions, but generally high for targeted reactions. | Can be high, but often leads to a high degree of modification and potential loss of activity. | High for specific thiol-amine conjugations. |
| Stability of Conjugate | High: Forms stable amide bonds. | High: Forms stable amide bonds. | High: Forms stable amide and thioether bonds. |
| Impact on Biological Activity | Minimal: Precise control helps preserve the native function of the biomolecule. | Can be significant due to random crosslinking and aggregation. | Can be minimized with site-specific conjugation strategies. |
| Thermal Stability (Tm) | PEGylation generally increases the thermal stability of proteins. For example, the midpoint of thermal unfolding (Tm) of a model protein increased from ~60°C to ~65°C after PEGylation.[2] | Similar increase in thermal stability can be expected. | Similar increase in thermal stability can be expected. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the covalent attachment of this compound to the C-terminus or acidic amino acid side chains of a peptide using carbodiimide (B86325) chemistry.
Materials:
-
Peptide with an available carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid: Add a 2 to 5-fold molar excess of EDC and NHS to the peptide solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Dissolve this compound in Reaction Buffer and add it to the activated peptide solution. A 10 to 50-fold molar excess of the PEG linker is recommended.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the PEGylated peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and unreacted peptide.
-
Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as MALDI-TOF mass spectrometry or analytical HPLC.
Protocol 2: Surface Modification of Nanoparticles with a Monofunctional PEG Linker
This protocol outlines the general procedure for attaching an amine-terminated monofunctional PEG to carboxylated nanoparticles to improve their stability and reduce non-specific protein binding.
Materials:
-
Carboxylated nanoparticles
-
Amine-terminated monofunctional PEG
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Activation: Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
PEGylation: Add the amine-terminated monofunctional PEG solution to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
Purification: Centrifuge the suspension to pellet the nanoparticles. Remove the supernatant containing unreacted PEG and byproducts.
-
Washing: Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and resuspension steps three times.
-
Final Resuspension: Resuspend the purified PEGylated nanoparticles in the desired Storage Buffer.
-
Characterization: Analyze the size and zeta potential of the PEGylated nanoparticles using dynamic light scattering (DLS) to confirm successful surface modification. The extent of PEGylation can be quantified using techniques like thermogravimetric analysis (TGA).[2]
Mandatory Visualizations
References
Navigating the Bioconjugation Landscape: Methylamino-PEG1-acid's Place Among Cleavable and Non-Cleavable Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and toxicity. This guide provides an objective comparison of cleavable and non-cleavable linkers, clarifies the classification of Methylamino-PEG1-acid, and presents supporting experimental data and protocols to inform rational linker selection.
This compound is a short-chain, bifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a methylamine (B109427) and a carboxylic acid at its termini, allows for the formation of stable amide bonds with corresponding functional groups on biomolecules and payloads. The central question for many researchers is whether this linker's inherent stability categorizes it as a non-cleavable linker, or if it possesses characteristics that might allow for controlled cleavage.
The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers
The primary distinction between cleavable and non-cleavable linkers lies in their intended behavior within a biological environment.[1][2]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within target cells.[3] This triggered release of the payload is a key feature of many targeted therapies, including antibody-drug conjugates (ADCs). Common cleavage mechanisms include:
-
Enzyme-sensitive: Incorporating peptide sequences recognized by proteases like cathepsins, which are often overexpressed in tumor cells.
-
pH-sensitive: Utilizing acid-labile groups like hydrazones that hydrolyze in the low pH of endosomes and lysosomes.
-
Redox-sensitive: Containing disulfide bonds that are cleaved in the reducing environment of the cytoplasm.
-
-
Non-Cleavable Linkers: These form highly stable covalent bonds, such as thioethers or simple amides, that are resistant to enzymatic and chemical degradation under physiological conditions.[4][5] The release of the payload from a bioconjugate with a non-cleavable linker typically relies on the complete degradation of the carrier molecule, such as an antibody, within the lysosome. This approach often results in higher plasma stability and a potentially wider therapeutic window, though it may limit the "bystander effect" where the released drug can kill neighboring target cells.[4]
Classifying this compound: A Matter of the Amide Bond
This compound forms amide bonds upon conjugation. While some amide bonds, particularly those within specific peptide sequences, are designed to be enzymatically cleavable, a simple, un-substituted amide bond, such as that formed by this compound, is generally considered to be highly stable and resistant to cleavage under normal physiological conditions.
Therefore, This compound is classified as a non-cleavable linker. Its utility lies in applications where a stable, permanent connection between two molecules is desired. The short PEG chain can also impart modest improvements in solubility and hydrophilicity to the conjugate.
Quantitative Comparison of Linker Stability
| Linker Type | Model System | Incubation Conditions | Stability Metric | % Intact Conjugate / Half-life | Reference |
| Non-Cleavable (Amide) | Amide Linker-Payload (uncialamycin) | Mouse Serum, 24h | % Drug Release | ~50% | [2] |
| Non-Cleavable (Modified Amide) | m-Amide PABC Linker-Payload (uncialamycin) | Mouse Serum, 24h | % Drug Release | 93% | [2] |
| Non-Cleavable (PEG6-Amide) | Amino-PEG6-MMAD Conjugate | Mouse Plasma, 4.5 days | Linker Stability | Stable (payload degradation observed) | N/A |
| Cleavable (Val-Cit Peptide) | Val-Cit-PABC-Uncialamycin | Mouse Serum, 4h | % Drug Release | 0% | [2] |
| Cleavable (Hydrazone) | Not Specified | pH 5.0 Buffer | Half-life | ~24 hours | N/A |
| Cleavable (Disulfide) | Not Specified | Human Plasma | Half-life | ~24 hours | N/A |
Experimental Protocols
To aid researchers in evaluating linker stability, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
This assay assesses the stability of a bioconjugate in plasma from a relevant species (e.g., human, mouse).
1. Materials:
-
Test bioconjugate
-
Control bioconjugate with a known labile linker
-
Pooled plasma (e.g., human, mouse) from a commercial source
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or other suitable organic solvent for protein precipitation
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test bioconjugate in an appropriate buffer.
-
Spike the test bioconjugate into pre-warmed (37°C) plasma to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
3. Data Analysis:
-
Plot the percentage of intact bioconjugate remaining versus time.
-
Calculate the half-life (t½) of the bioconjugate in plasma.
In Vitro Enzymatic Cleavage Assay
This assay evaluates the susceptibility of a linker to cleavage by a specific enzyme.
1. Materials:
-
Test bioconjugate
-
Purified enzyme (e.g., Cathepsin B)
-
Enzyme-specific assay buffer (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare a stock solution of the test bioconjugate.
-
If required, activate the enzyme according to the manufacturer's protocol.
-
In a microcentrifuge tube, combine the assay buffer and the test bioconjugate to the desired final concentration.
-
Initiate the reaction by adding the activated enzyme.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS to monitor the decrease in the intact bioconjugate and the appearance of the cleaved payload.
3. Data Analysis:
-
Plot the percentage of cleaved bioconjugate versus time.
-
Determine the initial rate of cleavage from the linear portion of the curve.
Visualizing Linker Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanisms of action for cleavable and non-cleavable linkers.
Caption: Classification of linkers, highlighting this compound.
References
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Stability of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and drug delivery systems. The choice of linker chemistry dictates the pharmacokinetic profile, biodistribution, and the mechanism of payload release. This guide provides an objective comparison of the in-vitro and in-vivo stability of different PEG linkers, supported by experimental data, to inform the selection of optimal linkers for therapeutic and diagnostic applications.
Key Stability Considerations for PEG Linkers
The ideal PEG linker should remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy. However, for many applications, the linker must be labile enough to release the active molecule at the target site in response to specific physiological triggers. Therefore, a balance between stability and controlled cleavage is often desired.
This guide categorizes PEG linkers into two main classes:
-
Non-Cleavable Linkers: These form a stable, covalent bond between the PEG and the conjugated molecule. Drug release from conjugates with non-cleavable linkers typically relies on the degradation of the entire conjugate within the target cell, often in the lysosome.
-
Cleavable Linkers: These contain specific chemical bonds that are designed to break under particular physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes.
In-Vitro Stability Comparison
The in-vitro stability of PEG linkers is commonly assessed by incubating the conjugate in relevant biological matrices, such as plasma or buffer solutions at different pH values, and monitoring the release of the conjugated molecule over time.
Table 1: In-Vitro Stability of Different PEG Linker Chemistries
| Linker Type | Chemistry Example | Condition | Stability Metric (Half-life) | Key Findings & Citations |
| Non-Cleavable | Thioether (Maleimide-based) | Human Plasma | High | Thioether linkages formed from maleimides can be susceptible to retro-Michael reactions, leading to drug release. The use of bromoacetamide-based linkers can increase plasma stability.[1] |
| Amide | Human Plasma | High | Amide bonds are generally very stable under physiological conditions. | |
| Cleavable | Hydrazone | pH 5.0 | Minutes to Hours | Hydrazone linkers exhibit pH-dependent hydrolysis, being more labile at acidic pH (e.g., in endosomes and lysosomes) and relatively stable at physiological pH (7.4). The stability can be tuned by modifying the structure of the aldehyde or ketone precursor.[2][3][4] |
| pH 7.4 | Hours to Days | |||
| Disulfide | Intracellular (reducing environment) | Minutes | Disulfide linkers are stable in the bloodstream but are rapidly cleaved in the reducing environment inside cells due to the high concentration of glutathione.[5] | |
| Ester | Human Plasma | Minutes to Hours | Ester-based linkers are susceptible to hydrolysis by esterases present in plasma. The rate of cleavage can be influenced by the steric hindrance around the ester bond and the specific site of conjugation.[6] | |
| Peptide (e.g., Val-Cit) | Lysosomal Enzymes (e.g., Cathepsin B) | Minutes to Hours | Peptide linkers are designed to be cleaved by specific proteases that are often overexpressed in the tumor microenvironment or within lysosomes. The Val-Cit linker is a well-established example that is efficiently cleaved by Cathepsin B.[7][8][9] |
Note: Direct comparison of half-lives across different studies can be challenging due to variations in experimental conditions, including the specific conjugate, matrix composition, and analytical methods used.
In-Vivo Stability Comparison
In-vivo stability is a more complex parameter influenced by a multitude of factors including enzymatic degradation, renal clearance, and uptake by the reticuloendothelial system. The length of the PEG chain, in addition to the linker chemistry, plays a crucial role in determining the in-vivo fate of a conjugate.
Table 2: In-Vivo Stability and Pharmacokinetic Parameters of Different PEG Linkers
| Linker/PEG Property | Molecule Type | In-Vivo Model | Key Pharmacokinetic Finding | Citation |
| PEG Length | Affibody-Drug Conjugate | Mouse | Half-life increased from 19.6 min (no PEG) to 49.2 min (4 kDa PEG) and 219.0 min (10 kDa PEG).[10] | [10] |
| DNA Polyplex | Not Specified | A 30 kDa PEG maximally blocked liver uptake and resulted in a long circulatory half-life.[8] | [8] | |
| Folate-Linked Liposomal Doxorubicin | Mouse | 10 kDa PEG linker resulted in a >40% reduction in tumor size compared to 2 kDa or 5 kDa linkers. | [7] | |
| Linker Chemistry | Thiol-Maleimide vs. Thiol-Thiol | Not Specified | The chemical linkage of PEG to a polyacridine peptide influenced polyplex biodistribution and in-vivo gene expression.[8] | [8] |
| Maleimide vs. Bromoacetamide | Mouse | Bromoacetamide-based thioether linkers showed increased plasma stability with no measurable systemic drug release for 2 weeks.[1] | [1] | |
| Val-Cit Peptide | Mouse | Susceptible to premature cleavage by murine carboxylesterases, complicating preclinical evaluation.[9] | [9] | |
| Asn-containing Peptide | Mouse | Found to be very stable in mouse plasma and resistant to carboxylesterase-mediated cleavage.[9] | [9] |
Experimental Protocols
Accurate assessment of PEG linker stability requires robust and well-defined experimental protocols. Below are methodologies for key in-vitro and in-vivo stability assays.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG-linked conjugate in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
PEG-linked conjugate
-
Frozen plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical system (e.g., LC-MS/MS, HPLC)
Procedure:
-
Thaw Plasma: Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare Conjugate Solution: Prepare a stock solution of the PEG-linked conjugate in a suitable buffer.
-
Incubation: Spike the conjugate into the plasma at a final concentration typically in the low micromolar range. Incubate the mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold quenching solution to precipitate plasma proteins and stop any further degradation.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact conjugate remaining and/or the amount of released payload.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time and determine the half-life (t½) of the conjugate in plasma.
In-Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and stability of a PEG-linked conjugate in an animal model.
Materials:
-
PEG-linked conjugate
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the PEG-linked conjugate to the animals, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the intact conjugate, total antibody (for ADCs), and/or free payload in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizations
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for in-vitro and in-vivo stability assessment of PEG linkers.
Cleavage Mechanisms of Different PEG Linkers
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cathepsin B-sensitive polymers for compartment-specific degradation and nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methylamino-PEG1-acid and SMCC Linkers in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for your Antibody-Drug Conjugate (ADC).
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profile. The choice between a hydrophilic or hydrophobic linker can significantly impact the therapeutic index of an ADC. This guide provides a detailed, head-to-head comparison of two distinct linker technologies: the hydrophilic Methylamino-PEG1-acid and the hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This analysis is supported by experimental data from relevant studies to inform the rational design of next-generation ADCs.
Introduction to the Linkers
This compound is a short-chain, hydrophilic linker that incorporates a single polyethylene (B3416737) glycol (PEG) unit. Its structure includes a methylamine (B109427) group and a carboxylic acid group, providing two distinct points for conjugation. The PEG moiety is intended to increase the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable, hydrophobic linker.[3][4] It is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues of an antibody) and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups (often engineered into the cytotoxic payload).[3] The cyclohexane (B81311) bridge in its structure imparts stability to the maleimide group.[4]
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Hydrophilicity | High | Low |
| Cleavability | Non-cleavable (forms stable amide bonds) | Non-cleavable (forms stable amide and thioether bonds)[3] |
| Conjugation Chemistry | Amine and Carboxylic Acid based | NHS ester and Maleimide based[3] |
| Tendency for ADC Aggregation | Low (expected) | High (especially with hydrophobic payloads)[4] |
| "Bystander Effect" | No | No[3] |
Quantitative Performance Comparison
While direct comparative data for this compound is limited, data from studies comparing ADCs with hydrophilic PEG linkers and the hydrophobic SMCC linker provide valuable insights into the expected performance characteristics. The following tables summarize key findings from a study comparing an affibody-drug conjugate (ZHER2-MMAE) constructed with either an SMCC linker or long-chain PEG linkers (4kDa and 10kDa). It is important to note that the magnitude of these effects for a short PEG1 linker may differ.
Table 1: In Vitro Cytotoxicity
| Linker | ADC Construct | Cell Line | IC50 (nM) | Reference |
| SMCC | ZHER2-SMCC-MMAE | NCI-N87 | ~4.94 | [5][6] |
| 4kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~31.9 | [5][6] |
| 10kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~111.3 | [5][6] |
This data suggests that while increasing PEG length can decrease in vitro potency, even the less potent PEGylated constructs remain highly active.
Table 2: Pharmacokinetics
| Linker | ADC Construct | Half-life Extension (vs. SMCC) | Reference |
| SMCC | ZHER2-SMCC-MMAE | - | [5][6] |
| 4kDa PEG | ZHER2-PEG4K-MMAE | 2.5-fold | [5][6] |
| 10kDa PEG | ZHER2-PEG10K-MMAE | 11.2-fold | [5][6] |
This data highlights the significant impact of PEGylation on extending the circulation half-life of ADCs.
Table 3: In Vivo Toxicity
| Conjugate | Maximum Tolerated Dose (MTD) in mice | Reference |
| ZHER2-SMCC-MMAE | 5.0 mg/kg | [6] |
| ZHER2-PEG4K-MMAE | 10.0 mg/kg | [6] |
| ZHER2-PEG10K-MMAE | 20.0 mg/kg | [6] |
The inclusion of a PEG linker can lead to a significant increase in the maximum tolerated dose, indicating reduced off-target toxicity.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for conjugation using SMCC and a proposed two-step protocol for the bifunctional this compound linker.
Protocol 1: Two-Step ADC Conjugation with SMCC Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using the SMCC linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., DTT or TCEP) (if payload requires reduction)
-
Desalting columns
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to one with a pH of 6.5-7.5.
-
-
Payload Conjugation:
-
If necessary, reduce the payload to expose the free thiol group.
-
Dissolve the thiol-containing payload in a compatible solvent.
-
Add the payload solution to the maleimide-activated antibody solution. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.
-
Incubate for 1-2 hours at room temperature.
-
The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Proposed Two-Step ADC Conjugation with this compound Linker
This proposed protocol outlines a two-step ligation strategy for the bifunctional this compound linker, first attaching the linker to the payload and then conjugating the linker-payload complex to the antibody.
Materials:
-
This compound linker
-
Cytotoxic payload with a reactive group for the methylamine of the linker (e.g., an activated ester)
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxylic acid activation
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction buffers
Procedure:
-
Linker-Payload Conjugation:
-
Dissolve the payload in an appropriate anhydrous solvent.
-
Dissolve this compound in the same solvent.
-
React the methylamine group of the linker with the activated group on the payload. This may involve direct reaction with an NHS ester on the payload or other suitable chemistry.
-
Purify the resulting linker-payload conjugate.
-
-
Activation of Linker-Payload Carboxylic Acid:
-
Dissolve the purified linker-payload conjugate in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add a molar excess of EDC and NHS to activate the carboxylic acid group of the PEG linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker-payload solution to the antibody solution (in a buffer at pH 7.2-7.5 to facilitate amide bond formation with lysine residues).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris).
-
-
Purification and Characterization:
-
Purify the final ADC using SEC or HIC.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for a non-cleavable ADC.
Caption: SMCC conjugation workflow.
Caption: Proposed this compound conjugation workflow.
Conclusion
The choice between a hydrophilic linker like this compound and a hydrophobic linker such as SMCC is a critical decision in ADC design that must be guided by the specific properties of the antibody and payload, as well as the desired therapeutic outcome.
SMCC is a well-established, robust, and highly stable non-cleavable linker.[3] Its primary drawback is its hydrophobicity, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios, and may result in faster clearance and potential off-target toxicity.[4]
This compound , representing the class of short, hydrophilic PEG linkers, offers the potential to overcome the limitations of hydrophobic linkers. The introduction of even a single PEG unit is expected to enhance the hydrophilicity of the ADC, thereby improving solubility, reducing aggregation, and potentially leading to a more favorable pharmacokinetic profile with a longer half-life and a wider therapeutic window.[4] However, as suggested by data on longer PEG chains, this may come at the cost of a modest reduction in in vitro potency.[5][6]
Ultimately, the optimal linker choice will depend on a careful, empirical evaluation of ADCs constructed with both types of linkers to determine the best balance of stability, efficacy, and safety for a given therapeutic application.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methylamino-PEG1-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential procedural information for the proper disposal of Methylamino-PEG1-acid, a PEG linker containing a carboxylic acid and a methylamine (B109427) group. Researchers, scientists, and drug development professionals should adhere to these steps to manage this chemical waste stream effectively.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit certain hazardous properties. Always consult the specific SDS for the compound in use. General hazards may include:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] The following is a general procedural guide:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep it in a dedicated, closed container.[2]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other components mixed with the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methylamino-PEG1-acid
Researchers and drug development professionals must adhere to strict safety protocols when handling Methylamino-PEG1-acid to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification
Based on the Safety Data Sheet (SDS) for a structurally similar compound, Methylamino-PEG1-Boc, this compound is classified with several hazards.[1] It is crucial to handle this compound with care, recognizing its potential for acute toxicity if swallowed, and its capacity to cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1]
| Hazard Classification | Description |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound. This is based on guidelines for handling hazardous chemicals and acids.[2][3][4]
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[2] Ensure gloves are properly fitted. |
| Eyes/Face | Safety goggles and/or face shield | Use safety goggles with indirect ventilation to protect against splashes and fumes.[2][5] A face shield should be used in conjunction with goggles for maximum protection.[5] |
| Body | Protective clothing/Gown | Wear a long-sleeved, impermeable gown that closes in the back.[3] Chemical-resistant lab coats are also a suitable option. |
| Respiratory | Respirator or work in a ventilated area | Use only in a well-ventilated area, such as a fume hood.[1] For higher exposure levels or in case of spills, an N95 mask or a full-face respirator with acid gas cartridges is recommended.[2][4] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated materials is crucial to prevent environmental contamination and ensure a safe workspace.
In the event of a spill, absorb the substance with a liquid-binding material like diatomite.[1] Contaminated surfaces should be decontaminated by scrubbing with alcohol.[1] All contaminated materials, including used PPE and spill absorbents, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
